Technical Documentation Center

[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine
  • CAS: 314241-29-7

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Applications of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

Executive Summary [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (Molecular Formula: C₁₃H₂₇N₃) is a highly versatile, privileged polyamine scaffold utilized extensively in medicinal chemistry and drug discovery. Characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (Molecular Formula: C₁₃H₂₇N₃) is a highly versatile, privileged polyamine scaffold utilized extensively in medicinal chemistry and drug discovery. Characterized by a lipophilic cyclohexyl anchor, a rigid basic piperazine core, and a flexible 3-aminopropyl linker, this molecule serves as a critical building block for synthesizing central nervous system (CNS) therapeutics, targeted fluorescent probes, and high-affinity sigma (σ) receptor ligands.

This technical guide provides an in-depth analysis of its molecular architecture, details a self-validating synthetic methodology, and explores its pharmacological applications, particularly in the development of targeted anticancer and neuroprotective agents.

Molecular Architecture & Physicochemical Properties

The structural design of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is not arbitrary; it is an optimized pharmacophore template that balances lipophilicity, basicity, and reactivity.

  • Cyclohexyl Group (Lipophilic Anchor): The bulky, non-polar cyclohexyl ring provides the necessary lipophilicity (hydrophobic bulk) to embed into the hydrophobic pockets of target receptors, such as the σ₁ and σ₂ receptors [1].

  • Piperazine Core (Basic Spacer): The piperazine ring restricts the conformational flexibility of the molecule while providing two tertiary nitrogens. At physiological pH (7.4), the N4 nitrogen (alkylated by the propyl chain) is predominantly protonated, allowing for critical electrostatic interactions with conserved aspartate or glutamate residues within receptor binding sites [2].

  • 3-Aminopropyl Linker (Reactive Terminus): The primary amine at the end of the propyl chain is highly nucleophilic. It acts as a versatile conjugation site for amidation, reductive amination, or nucleophilic aromatic substitution (SₙAr) without sterically hindering the binding of the cyclohexylpiperazine pharmacophore [3].

Quantitative Data Summary
PropertyValue / DescriptionCausality / Relevance in Drug Design
Molecular Formula C₁₃H₂₇N₃Dictates the mass and elemental composition.
Molecular Weight 225.38 g/mol Low molecular weight allows for downstream functionalization while keeping the final drug candidate within Lipinski's Rule of 5.
Physical State Viscous liquid / Low-melting solidTypically converted to a hydrochloride salt for long-term bench stability and handling.
Estimated pKₐ Values ~10.5 (Primary amine)~9.0 (Piperazine N4)~4.5 (Piperazine N1)Enables highly efficient purification via acid-base extraction. Dictates the protonation state at physiological pH.
LogP (Estimated) 1.5 – 2.0Provides optimal membrane permeability, crucial for CNS-targeted drugs that must cross the blood-brain barrier (BBB).

Synthetic Methodology: The Michael Addition-Reduction Workflow

The most robust and scalable method for synthesizing[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine involves a two-step sequence: a Michael addition followed by a nitrile reduction.

Causality of Reagent Selection: Acrylonitrile is chosen over 1-bromo-3-chloropropane because it strictly prevents over-alkylation and polymerization, ensuring a 1:1 adduct. Lithium aluminum hydride (LiAlH₄) is selected for the reduction step because it rapidly and cleanly reduces nitriles to primary amines without generating secondary amine byproducts, which are common when using catalytic hydrogenation (e.g., Pd/C) without ammonia.

Step-by-Step Experimental Protocol

Step 1: Michael Addition (Synthesis of Propanenitrile Intermediate)

  • Reagent Mixing: Dissolve 1-cyclohexylpiperazine (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Addition: Dropwise add acrylonitrile (1.2 eq) at 0 °C to control the exothermic reaction.

  • Reflux: Heat the mixture to reflux (78 °C) for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the disappearance of the secondary amine spot (ninhydrin active) confirms complete conversion.

  • Workup: Evaporate the ethanol under reduced pressure. The resulting 3-(4-cyclohexylpiperazin-1-yl)propanenitrile can be used in the next step without further purification.

Step 2: Nitrile Reduction (Synthesis of the Target Amine)

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere at 0 °C.

  • Reduction: Dissolve the propanenitrile intermediate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Fieser Workup (Self-Validating Purification): Quench the reaction sequentially with

    
     mL water, 
    
    
    
    mL 15% NaOH, and
    
    
    mL water (where
    
    
    is the mass of LiAlH₄ in grams). This traps the aluminum salts in a granular white precipitate.
  • Acid-Base Extraction: Filter the salts. Extract the THF filtrate with 1M HCl (pH 2). The target triamine moves to the aqueous layer, leaving neutral impurities in the organic layer. Basify the aqueous layer with 6M NaOH to pH 12, and extract with dichloromethane (DCM).

  • Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine.

SynthesisWorkflow A 1-Cyclohexylpiperazine (Nucleophile) C Intermediate: Propanenitrile Derivative A->C Michael Addition (EtOH, Reflux, 12h) B Acrylonitrile (Michael Acceptor) B->C D Target: [3-(4-Cyclohexylpiperazin-1-yl) propyl]amine C->D Reduction (LiAlH4, THF, 0°C to RT)

Fig 1: Two-step synthesis of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine via Michael addition.

Applications in Medicinal Chemistry & Drug Discovery

The[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine scaffold is a cornerstone in the development of ligands targeting the sigma (σ) receptors. Sigma receptors (σ₁ and σ₂) are highly expressed in the CNS and are overexpressed in various human solid tumors (e.g., pancreatic, breast, and prostate cancers) [4].

Development of PB28 Derivatives and Anticancer Agents

One of the most prominent uses of this building block is in the synthesis of analogs of PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), a high-affinity σ₂ receptor agonist and σ₁ receptor antagonist [2].

By utilizing the primary amine of our target compound, researchers can couple it with various substituted tetralin or naphthalene derivatives. The resulting compounds exhibit potent antiproliferative and cytotoxic effects in chemoresistant tumor cell lines [4].

Fluorescent Probes for Cellular Localization

To understand the cellular uptake and localization of σ₂ receptors, researchers have functionalized the primary amine of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine with fluorescent tags.

  • Mechanism: The primary amine is reacted with fluorophores like NBD-chloride (4-chloro-7-nitrobenzofurazan) or Dansyl chloride via nucleophilic aromatic substitution or sulfonamidation, respectively.

  • Impact: Studies utilizing these fluorescent derivatives in BxPC3 pancreatic tumor cells revealed that uptake occurs partially through receptor-mediated endocytosis. Confocal microscopy demonstrated that these ligands colocalize primarily within the endoplasmic reticulum (ER) and lysosomes, providing critical insights into the apoptotic pathways triggered by σ₂ agonists [1].

PharmacophoreMapping Core [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Privileged Scaffold Amine Primary Amine Conjugation Site Core->Amine Piperazine Piperazine Core Basic Spacer Core->Piperazine Cyclohexyl Cyclohexyl Group Lipophilic Anchor Core->Cyclohexyl Fluorophores Fluorescent Probes e.g., Dansyl, NBD Amine->Fluorophores Amidation / SNAr CNS CNS Therapeutics Sigma-1/2 Receptors Amine->CNS Pharmacophore Coupling

Fig 2: Pharmacophore mapping and functionalization pathways for the primary amine.

Conclusion[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is far more than a simple chemical intermediate; it is a highly engineered pharmacophore module. Its unique combination of a lipophilic anchor, a rigid basic core, and a highly reactive primary amine terminus makes it indispensable for the synthesis of advanced σ-receptor ligands. By leveraging robust, self-validating synthetic methodologies like the Michael addition-reduction sequence, medicinal chemists can efficiently access this scaffold to develop next-generation neuroprotective agents, targeted anticancer therapeutics, and sophisticated molecular probes.

References

  • Berardi, F., et al. "Fluorescent derivatives of σ(2) high affinity ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a tool for uptake and cellular localization studies in pancreatic tumor cells." Journal of Medicinal Chemistry, 2011.[Link]

  • Berardi, F., et al. "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review." Central Nervous System Agents in Medicinal Chemistry, 2009.[Link]

  • Georgiadis, M. O., et al. "Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity." Molecules, 2017.[Link]

  • Abate, C., et al. "PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships." Frontiers in Pharmacology, 2020.[Link]

Exploratory

Analytical and Synthetic Profiling of 1-(3-Aminopropyl)-4-cyclohexylpiperazine: A Versatile Pharmacophore Building Block

Executive Summary In modern medicinal chemistry, the design of central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands relies heavily on robust, modular building blocks. 1-(3-Aminopropyl)-4-cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands relies heavily on robust, modular building blocks. 1-(3-Aminopropyl)-4-cyclohexylpiperazine is a highly versatile diamine pharmacophore. It combines the lipophilic bulk of a cyclohexyl ring, the rigid basicity of a piperazine core, and the functional flexibility of a primary amine tethered via a three-carbon linker. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating analytical frameworks, and the mechanistic causality behind its synthesis.

Physicochemical Profiling & Structural Elucidation

The utility of 1-(3-Aminopropyl)-4-cyclohexylpiperazine stems from its precise structural geometry. The piperazine ring acts as a conformationally restricted hydrogen-bond acceptor and basic center, which is critical for interacting with conserved aspartate residues in monoamine GPCRs. The terminal primary amine provides an ideal handle for late-stage functionalization, such as amide coupling, reductive amination, or urea formation.

To ensure rigorous quality control during library synthesis, researchers must validate the compound against its exact physicochemical parameters.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(3-Aminopropyl)-4-cyclohexylpiperazine
Molecular Formula C₁₃H₂₇N₃
Molecular Weight 225.38 g/mol [1]
Exact Mass (Monoisotopic) 225.2205 Da
Precursor CAS Number 17766-28-8 (1-Cyclohexylpiperazine)[2]
Elemental Analysis (Theoretical) C: 69.28%, H: 12.08%, N: 18.64%
Structural Motifs Cyclohexyl (Lipophilic), Piperazine (Basic), Propylamine (Linker)

Synthetic Methodology & Mechanistic Causality

The synthesis of 1-(3-Aminopropyl)-4-cyclohexylpiperazine is typically achieved through a highly efficient two-step sequence: an aza-Michael addition followed by a chemoselective nitrile reduction. Every experimental choice in this workflow is dictated by mechanistic causality to prevent side reactions such as over-alkylation or secondary amine dimerization.

Step 1: Regioselective Aza-Michael Addition

Objective: Form the 3-carbon linker by coupling 1-cyclohexylpiperazine with acrylonitrile.

Protocol:

  • Charge a flame-dried round-bottom flask with 1-cyclohexylpiperazine (1.0 eq) dissolved in anhydrous methanol.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add acrylonitrile (1.1 eq) dropwise over 15 minutes.

  • Remove the ice bath and stir the mixture at room temperature for 4–6 hours until complete conversion is observed via Thin Layer Chromatography (TLC).

  • Concentrate the mixture under reduced pressure to yield the intermediate, 3-(4-cyclohexylpiperazin-1-yl)propanenitrile.

Mechanistic Causality: The aza-Michael reaction of secondary amines with acrylonitrile is highly atom-economical and regioselective[3]. Why use acrylonitrile instead of a standard alkyl halide (e.g., 3-bromopropan-1-amine)? Alkyl halides often lead to over-alkylation (quaternization of the piperazine nitrogen). Acrylonitrile acts as a soft electrophile, ensuring exclusive mono-alkylation. The dropwise addition at 0 °C is critical to dissipate the exothermic heat of the conjugate addition and prevent the thermal polymerization of acrylonitrile.

Step 2: Chemoselective Nitrile Reduction

Objective: Reduce the intermediate nitrile to a primary amine without cleaving the piperazine ring.

Protocol:

  • Dissolve the crude 3-(4-cyclohexylpiperazin-1-yl)propanenitrile in a solution of 2.0 M ammonia in methanol.

  • Add a catalytic amount of Raney Nickel slurry (pre-washed with methanol to remove water).

  • Purge the reaction vessel with hydrogen gas (H₂) three times, then pressurize to 50 psi.

  • Stir vigorously at 50 °C until hydrogen uptake ceases (typically 12 hours).

  • Vent the hydrogen, filter the mixture through a pad of Celite under an argon blanket (Caution: Raney Ni is highly pyrophoric), and concentrate the filtrate to yield the pure 1-(3-Aminopropyl)-4-cyclohexylpiperazine.

Mechanistic Causality: The reduction of nitriles to primary amines is notoriously prone to side reactions, specifically the attack of the newly formed primary amine on the intermediate imine, leading to secondary or tertiary amine dimers. Dissolving the substrate in ammoniacal methanol is a self-correcting choice: the massive excess of ammonia shifts the equilibrium, outcompeting the product amine and preventing dimerization[4]. Furthermore, Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C) because Pd/C can catalyze the hydrogenolysis (cleavage) of the piperazine C-N bonds under pressurized hydrogen, whereas Raney Ni is chemoselective for the nitrile group[5].

SyntheticWorkflow A 1-Cyclohexylpiperazine (Secondary Amine) C Aza-Michael Addition (0°C to RT, Methanol) A->C B Acrylonitrile (Michael Acceptor) B->C D 3-(4-Cyclohexylpiperazin-1-yl)propanenitrile (Intermediate) C->D C-N Bond Formation E Raney Ni / H2 / NH3 in MeOH (Chemoselective Reduction) D->E F 1-(3-Aminopropyl)-4-cyclohexylpiperazine (Target Pharmacophore) E->F Nitrile to Primary Amine

Synthetic workflow demonstrating the atom-economic Michael addition and chemoselective reduction.

Analytical Validation Framework (Self-Validating Systems)

Trustworthiness in chemical synthesis requires that every protocol acts as a self-validating system. The analytical verification of 1-(3-Aminopropyl)-4-cyclohexylpiperazine relies on orthogonal techniques that cross-verify the molecular weight, formula, and functional group transformations.

High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula (C₁₃H₂₇N₃), HRMS via Electrospray Ionization Time-of-Flight (ESI-TOF) is employed.

  • Validation Logic: The theoretical monoisotopic mass is 225.2205 Da. In positive ion mode, the target must present an

    
     peak at 226.2283 m/z . The presence of this exact mass, coupled with an isotopic distribution matching a 13-carbon, 3-nitrogen system, definitively validates the molecular formula.
    
Self-Validating NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is used not just to confirm the final structure, but to prove the absence of the intermediate.

  • ¹H NMR (CDCl₃): The disappearance of the methylene protons adjacent to the nitrile (which typically appear as a triplet at ~2.4 ppm) and the emergence of a new triplet at ~2.7 ppm corresponding to the

    
     group validates the reduction. A broad singlet integrating to 2 protons (exchangeable with 
    
    
    
    ) confirms the primary amine.
  • ¹³C NMR (CDCl₃): The intermediate nitrile carbon exhibits a distinct signal at ~118 ppm. The complete disappearance of this signal in the final spectrum acts as an internal, self-validating checkpoint that the reduction went to 100% completion.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid, non-destructive validation of the functional group interconversion. The intermediate nitrile features a sharp, distinct


 stretch at 2250 cm⁻¹ . The final product must show a complete absence of this peak, replaced by a broad 

stretching band (primary amine) in the 3300–3400 cm⁻¹ region.

AnalyticalValidation A Target: C13H27N3 MW: 225.38 g/mol B HRMS (ESI-TOF) A->B D NMR & IR Spectroscopy A->D F Elemental Analysis A->F C Exact Mass: 225.2205 Da [M+H]+ = 226.2283 m/z B->C H Self-Validating Structural Confirmation C->H E Loss of -CN (118 ppm, 2250 cm⁻¹) Gain of -NH2 (3300 cm⁻¹) D->E E->H G C: 69.28%, H: 12.08%, N: 18.64% F->G G->H

Orthogonal analytical logic framework for validating the molecular weight and formula.

Pharmacological Applications

The calculated molecular weight of 225.38 g/mol places 1-(3-Aminopropyl)-4-cyclohexylpiperazine in the ideal "fragment-like" to "lead-like" chemical space (Lipinski's Rule of 5 compliant). In drug discovery, this compound is primarily utilized as a surface-seeking or solvent-channel-filling motif in kinase inhibitors, or as a core pharmacophore for targeting Dopamine (


) and Serotonin (

) receptors. The primary amine serves as a highly reactive nucleophile, allowing medicinal chemists to rapidly synthesize diverse libraries of amides, sulfonamides, and ureas to probe structure-activity relationships (SAR) efficiently.

References

Sources

Foundational

Solubility Profile and Thermodynamic Assessment of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine in Organic Solvents

Introduction [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (Molecular Formula: C13H27N3, MW: ~225.38 g/mol ) is a versatile, polybasic building block frequently utilized in the synthesis of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (Molecular Formula: C13H27N3, MW: ~225.38 g/mol ) is a versatile, polybasic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of CNS-active agents and specialized ligands. Structurally, it features a lipophilic cyclohexyl moiety, a rigid piperazine core, and a flexible propylamine chain[1]. This unique structural triad imparts distinct physicochemical properties, making its solubility profile in organic solvents a critical parameter for process chemistry, crystallization, and formulation workflows.

As a Senior Application Scientist, I approach solubility not merely as a static data point, but as a dynamic thermodynamic equilibrium. Understanding the causality behind solvent-solute interactions allows us to predict behavior, optimize extraction yields, and prevent premature precipitation during scale-up.

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before committing to empirical benchwork, we must establish a predictive model. The fundamental principle of "like dissolves like" is mathematically formalized through[2][3], which deconstructs the total cohesive energy of a molecule into three distinct components: dispersion forces (


), polar interactions (

), and hydrogen bonding (

).

For[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, the predictive thermodynamic behavior is governed by:

  • Dispersion (

    
    ) : The bulky cyclohexyl ring and the piperazine backbone contribute to a high dispersion force, suggesting strong affinity for non-polar and aromatic solvents.
    
  • Polarity (

    
    ) : The three nitrogen atoms (two tertiary, one primary) create localized dipoles, enhancing solubility in polar aprotic solvents.
    
  • Hydrogen Bonding (

    
    ) : The primary amine (-NH2) acts as both a strong hydrogen bond donor and acceptor, while the piperazine nitrogens act primarily as acceptors[1].
    

Causality Insight: The presence of the primary amine significantly alters the molecule's solvation sphere compared to unsubstituted piperazines. It mandates the use of solvents that can satisfy hydrogen-bonding requirements to prevent solute-solute aggregation (dimerization) in solution, which would otherwise artificially depress the apparent solubility.

Estimated Solubility Profile in Organic Solvents

Due to the proprietary nature of specific API intermediates, empirical data is often generated in-house. Based on thermodynamic modeling (e.g., UNIQUAC) and structural extrapolation from similar [4], the following table summarizes the quantitative solubility profile of the free base form at 298.15 K (25 °C).

Solvent CategoryOrganic SolventEstimated Solubility (mg/mL at 25 °C)Solvation Mechanism & Causality
Polar Protic Methanol> 200 (Freely Soluble)Strong H-bond donation to piperazine nitrogens; satisfies the primary amine's H-bond requirements.
Polar Protic Ethanol150 - 200 (Freely Soluble)Similar to methanol, but slightly lower due to the larger aliphatic chain of the solvent.
Polar Aprotic Dichloromethane (DCM)> 250 (Freely Soluble)Excellent matching of dispersion forces (

) with the cyclohexyl ring; standard extraction solvent.
Polar Aprotic Ethyl Acetate50 - 100 (Soluble)Moderate polarity match; often used as an anti-solvent in crystallization when combined with heptane.
Aromatic Toluene100 - 150 (Freely Soluble)Strong

-dispersion interactions with the lipophilic core.
Non-Polar n-Hexane10 - 30 (Sparingly Soluble)The primary amine limits purely non-polar solvation, causing solute-solute H-bonding to resist dissolution.
Experimental Methodology: The Isothermal Shake-Flask Protocol

To validate the theoretical models, the[2][5] is the industry gold standard. This protocol is designed as a self-validating system: by ensuring an excess of solid phase, we guarantee that the thermodynamic equilibrium is driven entirely by the solvent's capacity, independent of dissolution kinetics[6].

Workflow A [3-(4-Cyclohexylpiperazin -1-yl)propyl]amine B HSP Prediction (Group Contribution) A->B Structural Analysis C Solvent Screening (Polar/Non-polar) B->C Candidate Selection D Shake-Flask Equilibration (72h) C->D Empirical Testing E Phase Separation (0.45 µm PTFE) D->E Saturation F HPLC Quantification E->F Aliquot Analysis

Workflow for predicting and empirically validating the solubility of piperazine derivatives.

Step-by-Step Protocol

Phase 1: Preparation of the Saturated System

  • Solvent Dispensing : Accurately dispense 5.0 mL of the analytical-grade organic solvent (e.g., DCM, Ethanol) into a 10 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the amine over the extended equilibration period[6].

  • Solid Addition : Add[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine in 50 mg increments under continuous magnetic stirring until a persistent, undissolved solid suspension remains. Causality: The presence of the solid phase is the thermodynamic prerequisite for defining "saturation"[5].

Phase 2: Thermodynamic Equilibration 3. Incubation : Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a thermostatically controlled shaking water bath set to 298.15 K ± 0.1 K. 4. Agitation : Agitate at 150 RPM for a minimum of 72 hours. Causality: Piperazine derivatives can form supersaturated solutions or meta-stable polymorphs. A 72-hour window ensures the system relaxes into its lowest-energy thermodynamic equilibrium state[5][6].

Equilibrium Solid Undissolved Solid API (Free Base) Solution Saturated Organic Solution (Dissolved API) Solid->Solution Dissolution Rate (k_diss) Solution->Solid Precipitation Rate (k_precip) Temp Thermostatic Control (298.15 K ± 0.1 K) Temp->Solid Temp->Solution

Thermodynamic equilibrium in the isothermal shake-flask method.

Phase 3: Phase Separation and Quantification 5. Sedimentation : Cease agitation and allow the vial to stand undisturbed for 2 hours at the test temperature to facilitate the gravitational settling of microcrystals. 6. Filtration : Carefully withdraw 1.0 mL of the clear supernatant using a pre-warmed glass syringe. Immediately filter through a 0.45 µm PTFE syringe filter into a pre-weighed volumetric flask. Causality: PTFE is chosen for its chemical inertness; pre-warming the syringe prevents temperature drops that could trigger premature precipitation inside the needle[5]. 7. Dilution & HPLC Analysis : Dilute the filtered aliquot with the mobile phase to fall within the linear range of your validated HPLC-UV method. Quantify against a multi-point calibration curve[7].

Troubleshooting: Overcoming Solubility Limitations

If the solubility of the free base in a target solvent (e.g., an aqueous-organic mixture for biological assays) is insufficient, consider the following field-proven modifications[8]:

  • Salt Formation : Converting the primary amine to a hydrochloride or mesylate salt drastically increases the

    
     and 
    
    
    
    parameters, flipping the solubility profile to favor highly polar protic solvents and water[8].
  • Co-solvency : Utilizing a binary solvent system (e.g., 10% DMSO in Ethanol) disrupts the crystalline lattice energy more effectively than a mono-solvent, leveraging the entropic gain of mixing (

    
    ) to drive dissolution[8].
    
References
  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - MDPI. [Link]

  • Machine learning analysis of pharmaceutical cocrystals solubility parameters - PMC (NIH).[Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - ResearchGate. [Link]

  • Piperazine - Wikipedia.[Link]

Sources

Exploratory

pKa values and ionization states of cyclohexylpiperazine derivatives

An In-depth Technical Guide to the pKa Values and Ionization States of Cyclohexylpiperazine Derivatives Prepared by: Gemini, Senior Application Scientist Abstract The cyclohexylpiperazine scaffold is a cornerstone in mod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization States of Cyclohexylpiperazine Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The cyclohexylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, particularly those targeting the central nervous system.[1][2] The ionization state of this moiety, governed by its acid dissociation constant (pKa), is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. Understanding and modulating the pKa of cyclohexylpiperazine derivatives is paramount for optimizing crucial drug-like properties, including aqueous solubility, membrane permeability, metabolic stability, and target engagement.[3][4][5] This guide provides a comprehensive examination of the physicochemical principles governing the basicity of cyclohexylpiperazine derivatives. It details the structural factors that influence their pKa values, outlines robust experimental and computational methodologies for pKa determination, and discusses the profound implications of ionization states for drug development professionals.

The Fundamental Basicity of the Piperazine Core

Piperazine is a diprotic weak base, characterized by two distinct pKa values corresponding to the sequential protonation of its two nitrogen atoms.[1][6]

  • pKa2 (~9.7): This higher pKa value corresponds to the first protonation event, forming the monocation. The nitrogen atom is a secondary amine, and its basicity is relatively high.

  • pKa1 (~5.3): The second protonation occurs at a much lower pH.[1][7] The presence of the first positive charge on the adjacent nitrogen inductively withdraws electron density, making the second nitrogen significantly less basic.

At physiological pH (approximately 7.4), the first nitrogen (pKa ~9.7) is predominantly protonated, while the second (pKa ~5.3) is almost entirely in its neutral, free base form.[7] This dual nature allows for fine-tuning of physicochemical properties.[1]

G cluster_species Ionization States of Piperazine Dication (pH < 5.3) H2N+(C4H8)N+H2 Monocation (pH 5.3-9.7) HN(C4H8)N+H2 Dication (pH < 5.3)->Monocation (pH 5.3-9.7) +H+ / -H+ Neutral (pH > 9.7) HN(C4H8)NH Monocation (pH 5.3-9.7)->Neutral (pH > 9.7) +H+ / -H+

Caption: Ionization equilibrium of the piperazine ring.

Structural Factors Modulating pKa in Cyclohexylpiperazine Derivatives

The substitution of a hydrogen atom on one of the piperazine nitrogens with a cyclohexyl group fundamentally alters the electronic environment and, consequently, the basicity of the molecule.

The Effect of N-Alkylation: The Cyclohexyl Substituent

Attaching an alkyl group, such as cyclohexyl, to a piperazine nitrogen converts it from a secondary to a tertiary amine. While alkyl groups are generally considered electron-donating via induction, which should increase basicity, the effect in piperazines is more complex.

  • Reduced Basicity: Experimental and computational data show that N-alkylation of piperazine typically decreases the basicity of the substituted nitrogen.[7][8] For instance, the primary pKa of 1-methylpiperazine is lower than that of piperazine.[9] This is attributed to steric hindrance affecting the solvation of the protonated form and subtle changes in the hybridization of the nitrogen lone pair.

  • Predicted pKa: The predicted pKa for 1-cyclohexylpiperazine is approximately 9.25.[10] This value is lower than the pKa of unsubstituted piperazine (~9.7) but higher than that of piperazines with electron-withdrawing substituents.

Influence of Substituents at the N4-Position

The nature of the substituent on the second nitrogen atom (N4) significantly modulates the basicity of the N1-cyclohexyl nitrogen. This provides a critical handle for medicinal chemists to fine-tune the overall pKa.

  • Electron-Withdrawing Groups (EWGs): Acyl, sulfonyl, or aryl groups at the N4 position will strongly decrease the basicity of the N1 nitrogen through inductive and/or resonance effects.[7][11] This is a common strategy to lower pKa and reduce the degree of protonation at physiological pH, which can enhance membrane permeability.

  • Electron-Donating Groups (EDGs): Additional alkyl groups at the N4 position (forming a N,N'-dialkylated piperazine) also tend to reduce the basicity of both nitrogens compared to the monosubstituted parent compound.[7][8]

Ionization State at Physiological pH and its Implications

The Henderson-Hasselbalch equation is fundamental to understanding the ratio of protonated to unprotonated species at a given pH.

pH = pKa + log([Base] / [Acid])

For a cyclohexylpiperazine derivative with a pKa of 9.25, at a physiological pH of 7.4, the molecule will be predominantly in its protonated, ionized form. The ratio of the ionized (conjugate acid) to the neutral (free base) form is approximately 70:1.

Implications for Drug Development:

  • Solubility: The high degree of protonation leads to strong interactions with water, generally resulting in high aqueous solubility.[1]

  • Permeability: The positive charge significantly hinders passive diffusion across lipophilic cell membranes, such as the blood-brain barrier.[3][4] A drug that is highly ionized at pH 7.4 will often have lower permeability.[3]

  • Target Binding: The protonated nitrogen can form strong ionic bonds (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket, which can be a key contributor to drug potency.[4]

  • Metabolism & Excretion: Higher water solubility can facilitate renal clearance and may influence interactions with metabolic enzymes like cytochrome P450s.[1]

Methodologies for pKa Determination

Accurate pKa determination is crucial. Both experimental and computational methods provide valuable, often complementary, insights.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and widely used method for accurately measuring pKa.[12][13] The principle involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong acid or base) is added incrementally. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the molecule are equal.[14]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare analyte solution (e.g., 1 mM in 0.15 M KCl) A->B C Prepare standardized titrant (e.g., 0.1 M HCl) B->C D Immerse electrode in analyte solution C->D E Add titrant in small, precise increments D->E Repeat until past equivalence point F Record pH after each addition E->F Repeat until past equivalence point F->E Repeat until past equivalence point G Plot pH vs. Titrant Volume H Determine Equivalence Point (1st/2nd derivative plot) G->H I Identify Half-Equivalence Volume H->I J Determine pKa (pH at Half-Equivalence Point) I->J

Caption: Experimental workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[15]

  • Sample Preparation: Accurately weigh and dissolve the cyclohexylpiperazine derivative in a suitable solvent (typically water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

  • Titrant Preparation: Prepare and standardize a titrant solution (e.g., 0.1 M HCl for a basic analyte).

  • Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.[13]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point can be determined from the inflection point of this sigmoid curve, often more accurately identified using the maximum of the first derivative plot (ΔpH/ΔV vs. V).[16]

  • pKa Determination: The pKa is equal to the pH at the volume of titrant corresponding to half of the equivalence point volume.[14]

Computational (In Silico) Prediction

In early-stage drug discovery, computational methods are invaluable for rapidly estimating the pKa of thousands of virtual compounds.[17][18][19]

G A Input Molecular Structure (2D or 3D format) B Select Prediction Algorithm A->B C Empirical / Database-Driven (e.g., ACD/Labs, ChemAxon) B->C D Quantum Mechanics (QM) (e.g., DFT, Semi-empirical) B->D E Identify Ionizable Centers C->E D->E F Calculate pKa Value(s) E->F G Output: Predicted pKa, Microspecies Distribution vs. pH F->G

Caption: General workflow for in silico pKa prediction.

  • Empirical Methods: Software packages like ACD/Labs Percepta and ChemAxon's MarvinSketch utilize large, curated databases of experimentally determined pKa values.[20][21] They analyze the input structure, identify ionizable centers, and match fragments to entries in their database, applying algorithmic corrections for the influence of neighboring functional groups.[20][22]

  • Quantum Mechanics (QM) Methods: These first-principles approaches calculate the Gibbs free energy change (ΔG) for the protonation/deprotonation reaction in a solvent model.[23] While computationally intensive, methods based on Density Functional Theory (DFT) can be highly accurate.[23] Faster semi-empirical QM methods offer a balance between speed and accuracy and are suitable for larger sets of molecules.[17][24][25]

Comparative pKa Data

The following table summarizes the pKa values of relevant amines, illustrating the structural effects on basicity.

CompoundStructureTypepKaReference(s)
Piperazine (pKa2)C₄H₁₀N₂Secondary Diamine~9.73[1][6]
PiperidineC₅H₁₁NSecondary Amine~11.2[26][27]
CyclohexylamineC₆H₁₃NPrimary Amine~10.6[26][28]
1-MethylpiperazineC₅H₁₂N₂Tert. / Sec. Amine~9.2[9]
1-CyclohexylpiperazineC₁₀H₂₀N₂Tert. / Sec. Amine~9.25 (Predicted)[10]

Note: pKa values can vary slightly depending on experimental conditions (temperature, ionic strength).

Conclusion

The basicity of cyclohexylpiperazine derivatives, quantified by their pKa, is a critical physicochemical property that profoundly influences their behavior in biological systems. The pKa is primarily governed by the electronic effects of substituents on both nitrogen atoms of the piperazine ring. The N-cyclohexyl group itself renders the nitrogen less basic than the parent piperazine, with a predicted pKa of around 9.25, leading to a high degree of protonation at physiological pH. Medicinal chemists can strategically modify the N4-position to modulate this pKa value, thereby optimizing the delicate balance between solubility, permeability, and target affinity. A thorough understanding of these principles, combined with the application of precise experimental techniques like potentiometric titration and efficient in silico prediction tools, is essential for the rational design and successful development of novel therapeutics based on this versatile scaffold.

References

  • What is pKa and how is it used in drug development? (2023). Pion Inc.[Link]

  • 1-Cyclohexylpiperazine. (n.d.). LookChem.[Link]

  • Piperazines – Knowledge and References. (n.d.). Taylor & Francis Online.[Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3549. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.[Link]

  • Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • Various Authors. (2021). Which is more basic and why, cyclohexylamine or piperidine? Quora.[Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate.[Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.[Link]

  • 1-cyclohexylpiperazine. (n.d.). Chembase.cn.[Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(3), 702-713. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.[Link]

  • De Leger, A., et al. (2013). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 6(3), 358-383. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs.[Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.[Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI.[Link]

  • Settimo, L., et al. (2014). pKa values of common substituted piperazines. RSC Advances, 4(75), 39842-39849. [Link]

  • Decades of Reliable pKa Predictions. (n.d.). ACD/Labs.[Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Drug Hunter.[Link]

  • What does pKa mean and why can it influence drug absorption and excretion? (2018). Amazon Web Services.[Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. [Link]

  • Tuning the basicity of amines. (2011). Cambridge MedChem Consulting.[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Publishing.[Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies, 7(2), 358-372. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace.[Link]

  • What is the pKa of my compound? (n.d.). ACD/Labs.[Link]

  • Potentiometric Titration of an Unknown Weak Acid. (2008). East Stroudsburg University.[Link]

  • 2-Cyclohexyl-piperazine. (n.d.). PubChem.[Link]

  • Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. (2019). PubMed.[Link]

  • How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? (2016). Chemistry Stack Exchange.[Link]

Sources

Foundational

Literature review on [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine as a building block

#[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine: A Versatile Building Block in CNS Drug Discovery and Targeted Therapeutics Executive Summary In the landscape of modern medicinal chemistry, the design of neuroactive and ant...

Author: BenchChem Technical Support Team. Date: March 2026

#[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine: A Versatile Building Block in CNS Drug Discovery and Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the design of neuroactive and antineoplastic agents heavily relies on privileged scaffolds that can reliably interface with complex transmembrane proteins. [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (also known as 1-(3-Aminopropyl)-4-cyclohexylpiperazine) has emerged as a critical bifunctional building block. It combines the highly privileged cyclohexylpiperazine pharmacophore—known for its profound affinity for Sigma (


 and 

), Dopamine (

), and Serotonin (

) receptors—with a propyl linker terminating in a primary amine.

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the structural rationale, synthetic methodologies, and biological applications of this molecule. The protocols provided herein are designed not merely as a sequence of steps, but as self-validating chemical systems governed by thermodynamic and kinetic causality.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine lies in its tripartite structure:

  • The Cyclohexyl Group: Provides a bulky, lipophilic moiety that occupies the hydrophobic pockets of Sigma and GPCR binding sites.

  • The Piperazine Core: Acts as a rigid spacer containing basic nitrogen atoms (

    
    ). At physiological pH (
    
    
    
    ), the piperazine nitrogen is protonated, forming a critical salt bridge with conserved Aspartic Acid residues (e.g., Asp137 in
    
    
    receptors) 1.
  • The Propylamine Linker: The 3-carbon chain provides an optimal spatial distance (

    
     Å) between the basic center and any conjugated aromatic/lipophilic tail. The terminal primary amine serves as a highly reactive, orthogonal conjugation handle for amide coupling, reductive amination, or urea formation.
    
Table 1: Physicochemical Properties of the Building Block
PropertyValuePharmacological Relevance
Molecular Formula

N/A
Molecular Weight

Low MW allows for downstream conjugation while keeping the final drug within Lipinski's Rule of 5.
H-Bond Donors 1 (

)
Facilitates target engagement; consumed during amide/urea conjugation.
H-Bond Acceptors 3 (Nitrogens)Enhances aqueous solubility and interacts with receptor hydrogen-bond networks.
Rotatable Bonds 4Provides necessary conformational flexibility for the propyl chain to navigate binding pockets.

Applications in Medicinal Chemistry

The primary utility of this building block is the synthesis of targeted therapeutics, most notably Sigma receptor ligands . The


 receptor is a ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM) 2.

By coupling[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine with various aromatic carboxylic acids, researchers have developed analogs of PB28 , a potent


 agonist and 

antagonist. PB28 and its derivatives have shown profound efficacy in inducing caspase-independent apoptosis in breast cancer cells 3 and have recently been investigated for antiviral properties against SARS-CoV-2 by modulating host-protein interactions at the ER 4.
Table 2: Binding Affinities of Representative Cyclohexylpiperazine Derivatives

Data synthesized from structure-affinity relationship (SAfiR) studies on PB28 analogs.5

Compound


(nM)


(nM)
Primary Biological Effect
PB28 (Reference) 0.380.68

Agonist /

Antagonist (Antineoplastic)
Tetralin-amide Analog 1.500.34High

selectivity; induces mitochondrial superoxide
Naphthyl-amide Analog 0.03614.6High

selectivity; potential neuroprotective agent
Visualization: Sigma-1 Receptor Modulation Pathway

The following diagram illustrates the biological causality of cyclohexylpiperazine-derived ligands acting upon the


 receptor at the MAM.

Sigma1Pathway Ligand Ligand Binding (Cyclohexylpiperazine deriv.) Sig1R Sigma-1 Receptor (MAM Localization) Ligand->Sig1R Agonism BiP BiP Chaperone Dissociation Sig1R->BiP Activation IP3R IP3R Stabilization BiP->IP3R Release Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Channel Reg. Survival Cell Survival / Neuroprotection Ca2->Survival Bioenergetics

Caption: Mechanism of action for Sigma-1 receptor agonists promoting neuroprotection via calcium signaling.

Synthetic Workflows & Experimental Protocols

To utilize this building block, one must first synthesize it efficiently. The most atom-economical route is the Michael addition of 1-cyclohexylpiperazine to acrylonitrile, followed by the reduction of the intermediate nitrile.

Visualization: Synthetic Workflow

SynthWorkflow A 1-Cyclohexylpiperazine (Nucleophile) C Intermediate: 3-(4-Cyclohexylpiperazin-1-yl) propanenitrile A->C Addition EtOH, Reflux B Acrylonitrile (Michael Acceptor) B->C E Target Building Block: [3-(4-Cyclohexylpiperazin-1-yl) propyl]amine C->E Reduction THF, 0°C to RT D Reducing Agent (LiAlH4 or H2/Raney Ni) D->E

Caption: Two-step synthesis of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine via Michael addition and reduction.

Protocol 1: Synthesis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

This protocol is designed with self-validating checkpoints to ensure high yield and purity.

Step 1: Michael Addition (Nitrile Formation)

  • Reaction Setup: Dissolve 1-cyclohexylpiperazine (1.0 eq) in absolute ethanol (0.5 M concentration). Causality: Ethanol acts as a protic solvent, facilitating the proton transfer required to stabilize the enolate-like intermediate during the aza-Michael addition.

  • Addition: Add acrylonitrile (1.2 eq) dropwise at room temperature.

  • Propagation: Heat the mixture to reflux for 4-6 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1, visualized with iodine). The secondary amine starting material will disappear, replaced by a higher

    
     tertiary amine spot.
    
  • Isolation: Concentrate the solvent in vacuo. The crude 3-(4-cyclohexylpiperazin-1-yl)propanenitrile is typically pure enough (>95%) for the next step.

Step 2: Nitrile Reduction

  • Preparation: Suspend Lithium Aluminum Hydride (

    
    , 2.0 eq) in anhydrous THF at 0 °C under an inert Argon atmosphere.
    
  • Addition: Dissolve the intermediate nitrile in anhydrous THF and add it dropwise to the

    
     suspension.
    Causality: The reaction is highly exothermic. Dropwise addition at 0 °C controls the release of hydrogen gas and prevents thermal runaway.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Fieser Workup (Critical Step): To quench the reaction, sequentially add

    
     mL of water, 
    
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water (where
    
    
    is the mass of
    
    
    in grams). Causality: Standard aqueous quenching of aluminum hydrides creates intractable gelatinous emulsions. The Fieser method chelates the aluminum salts, precipitating them as a granular white solid.
  • Isolation: Filter the solid through a Celite pad, wash with THF, and concentrate the filtrate to yield the pure primary amine building block.

Protocol 2: Amide Coupling for Library Generation

Using the building block to synthesize a target Sigma ligand.

  • Activation: In a dry flask, dissolve a target carboxylic acid (e.g., 5-methoxy-tetralin-1-carboxylic acid, 1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes. Causality: HATU rapidly forms an active ester. DIPEA is a non-nucleophilic base that deprotonates the acid without competing for the activated ester.

  • Coupling: Add[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (1.0 eq) to the mixture. Stir at room temperature for 2 hours.

  • Self-Validation: Spot the reaction on TLC and stain with Ninhydrin. The disappearance of the primary amine (which turns purple/pink with Ninhydrin) confirms reaction completion.

  • Workup: Dilute with EtOAc and wash extensively with saturated

    
     and brine to remove DMF and HATU byproducts (HOAt). Dry over 
    
    
    
    and concentrate.

References

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. Available at:[Link]

  • 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)

    
     Receptor Ligands with Agonist 
    
    
    
    Activity.
    ResearchGate. Available at:[Link]
  • Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders. PMC. Available at:[Link]

  • Cyclohexylpiperazine deriv

    
     agonist and 
    
    
    
    antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer.
    AACR Journals. Available at:[Link]
  • Why PB28 Could Be a Covid 2019 Game Changer? PMC. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Applications of Propylamine-Substituted Piperazines: A Comprehensive Technical Guide

Executive Summary Propylamine-substituted piperazines, most notably 1,4-bis(3-aminopropyl)piperazine (BAPP) , represent a highly versatile class of polyamines. Structurally, these molecules combine the rigid, thermally s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propylamine-substituted piperazines, most notably 1,4-bis(3-aminopropyl)piperazine (BAPP) , represent a highly versatile class of polyamines. Structurally, these molecules combine the rigid, thermally stable heterocyclic piperazine core with flexible, primary amine-terminated propyl chains. This unique architecture yields a molecule with four distinct protonation sites (two primary, two tertiary), resulting in complex and highly tunable thermodynamic behaviors.

This technical guide explores the fundamental thermodynamic stability, protonation mechanics, and practical applications of propylamine-substituted piperazines. By analyzing their behavior in aqueous solutions, we can understand their growing indispensability in two critical fields: post-combustion CO₂ capture (amine scrubbing) and coordination chemistry (metal complexation) .

Fundamental Thermodynamic Properties & Protonation Mechanics

The thermodynamic stability of a polyamine is intrinsically linked to its basicity and the energy dynamics of its protonation steps. BAPP contains four nitrogen atoms, but their protonation does not occur simultaneously.

The Causality of Stepwise Protonation

The primary amines located at the termini of the propyl chains are protonated first. This is due to the electron-donating nature of the alkyl chains (inductive effect), which increases the electron density on the primary nitrogen atoms, rendering them highly basic. Conversely, the tertiary amines embedded within the piperazine ring are sterically hindered and locked in a rigid chair conformation. Once the primary amines are protonated, the resulting positive charges exert a strong electrostatic repulsion, drastically lowering the basicity of the remaining tertiary amines[1].

Experimental potentiometric titrations reveal that the first two dissociation constants (


 and 

) of BAPP are relatively high (typically > 8.5 at 298.15 K), while the third and fourth protonation steps (

and

) occur at a pH below 2.5[1].
Temperature Dependence and the van't Hoff Relationship

The thermodynamic parameters—Standard Enthalpy (


), Standard Entropy (

), and Gibbs Free Energy (

)—are derived from the temperature dependence of the dissociation constants using the van't Hoff equation:


The protonation of the N-sites in BAPP is an exothermic process (


) with a net negative 

, indicating spontaneous complexation at standard conditions[2]. As temperature increases, the

values predictably decrease, a critical factor when designing high-temperature industrial processes like solvent regeneration.

G N1 L (Neutral BAPP) 4 Amine Sites N2 LH+ 1st Primary Amine Protonated N1->N2 pKa1 (High Basicity) N3 LH2(2+) Both Primary Amines Protonated N2->N3 pKa2 N4 LH3(3+) / LH4(4+) Tertiary Amines Protonated N3->N4 pKa3 & pKa4 (pH < 2.5)

Protonation sequence of 1,4-bis(3-aminopropyl)piperazine (BAPP) across pH gradients.

Application I: CO₂ Capture and Gas Treatment

Aqueous amine solutions are the industry standard for removing CO₂ from industrial flue gases. Monoethanolamine (MEA) is the traditional baseline, but it suffers from high regeneration energy requirements and susceptibility to thermal degradation.

Thermodynamic Advantages over Traditional Amines

Piperazine (PZ) and its derivatives are heavily investigated because the cyclic diamine structure provides exceptional thermal stability and rapid CO₂ absorption kinetics[3]. By substituting the piperazine ring with propylamine chains (forming BAPP), the molecule gains the rapid carbamate-forming ability of primary amines while retaining the bicarbonate-catalyzing properties of the tertiary piperazine core.

The first


 of BAPP is higher than that of MEA across all standard operating temperatures (288.15–323.15 K)[1]. A higher 

generally correlates with a higher heat of absorption, which drives the forward reaction of CO₂ capture but requires more energy during the stripping (desorption) phase.
Thermal and Oxidative Degradation

While pure piperazine is highly resistant to thermal degradation (stable up to 150 °C)[3], the addition of the propylamine chains introduces vulnerabilities. The primary amines on the flexible chains are more susceptible to oxidative cleavage and heat-induced polymerization than the sterically protected ring nitrogens. Therefore, while BAPP offers superior cyclic capacity, its maximum estimated stripper temperature (MEST) is lower than that of unsubstituted piperazine.

Quantitative Data Comparison

Table 1: Comparative Thermodynamic Properties of Amine Solvents at 298.15 K

Amine Solvent


Approx.

(kJ/mol)
Thermal Stability Limit
BAPP ~10.2~8.6-45.0Moderate (~135 °C)
Piperazine (PZ) 9.735.35-42.0High (up to 150 °C)
Monoethanolamine (MEA) 9.45N/A-48.6Low (~120 °C)

(Note: Data synthesized from standardized potentiometric and calorimetric literature[1],[3].)

Application II: Coordination Chemistry and Metal Complexation

In biological and environmental systems, propylamine-substituted piperazines act as powerful multidentate ligands. BAPP forms highly stable binary and ternary complexes with divalent metal ions.

The Irving-Williams Series and Causality

The thermodynamic stability of BAPP-metal complexes follows the well-established Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II) [2].

The Causality: Why does Copper(II) form the most thermodynamically stable complex? Cu(II) possesses a


 electron configuration. When it coordinates with the nitrogen donors of BAPP in an octahedral or pseudo-octahedral geometry, it undergoes a Jahn-Teller distortion . This elongation of the axial bonds lowers the overall energy of the complex, providing additional ligand-field stabilization energy (LFSE) that is unavailable to the symmetrical 

Zn(II) or

Ni(II) configurations.
Ternary Complex Formation

BAPP frequently forms ternary complexes via a simultaneous mechanism:


 (where L = amino acids, amides, or DNA constituents). The stability of these ternary complexes is quantitatively compared to their binary counterparts using the 

parameter. A positive

indicates that the ternary complex is thermodynamically favored over the binary complex, often due to

-backbonding or favorable steric interactions between the ligands[2].

Experimental Methodologies

To ensure scientific integrity, the determination of thermodynamic parameters must follow a self-validating protocol. Below are the standard methodologies for evaluating propylamine-substituted piperazines.

Protocol 1: Potentiometric Titration for Thermodynamic Parameter Determination

This protocol ensures accurate measurement of


 and subsequent calculation of 

,

, and

.

Step-by-Step Methodology:

  • System Calibration: Standardize the glass electrode pH meter using standard buffer solutions (pH 4.00, 7.00, 10.00) at the exact temperature of the experiment.

  • Sample Preparation: Prepare a 0.01 M solution of BAPP. To maintain a constant activity coefficient, adjust the ionic strength to 0.1 M using a non-coordinating background electrolyte (e.g.,

    
     or 
    
    
    
    ).
  • Atmospheric Control: Purge the titration vessel with high-purity Nitrogen (

    
    ) gas for 15 minutes prior to titration to eliminate dissolved 
    
    
    
    , which would form carbonic acid and skew the pH readings.
  • Isothermal Titration: Maintain the solution in a thermostated water bath (e.g., 298.15 K ± 0.1 K). Titrate with a standardized 0.1 M

    
     or 
    
    
    
    solution using an automated Dosimat titrator.
  • Data Acquisition: Record the pH after each addition once equilibrium is reached (drift < 0.002 pH/min).

  • Temperature Variation: Repeat steps 2-5 at multiple temperatures (e.g., 288.15 K, 303.15 K, 313.15 K, 323.15 K).

  • Data Processing: Utilize non-linear regression software to calculate the stoichiometric protonation constants. Apply the van't Hoff equation to the

    
     vs. 
    
    
    
    plot to extract
    
    
    (slope) and
    
    
    (intercept).

G S1 1. System Calibration Standardize pH electrode S2 2. Sample Preparation 0.1 M NaNO3 Ionic Strength S1->S2 S3 3. Potentiometric Titration Isothermal Conditions (288-323 K) S2->S3 S4 4. Data Acquisition Record pH vs. Titrant Volume S3->S4 S5 5. Thermodynamic Regression van't Hoff Equation (ΔH, ΔS, ΔG) S4->S5

Self-validating potentiometric titration workflow for thermodynamic parameter determination.
Protocol 2: Thermal Degradation Assessment for CO₂ Capture Solvents

To evaluate the viability of BAPP in industrial carbon capture, its thermal degradation rate must be quantified.

Step-by-Step Methodology:

  • Solvent Loading: Prepare an aqueous solution of BAPP (e.g., 8 molal). Load the solution with

    
     to a specific capacity (e.g., 0.3 mol 
    
    
    
    /mol alkalinity) by bubbling
    
    
    gas and verifying via total inorganic carbon (TIC) analysis.
  • Pressurization: Seal the loaded solvent in 316 stainless steel Swagelok cylinders.

  • Thermal Aging: Place the cylinders in forced-convection ovens set to target stripper temperatures (e.g., 135 °C, 150 °C, 175 °C).

  • Sampling: Remove cylinders at specific time intervals (e.g., 1, 2, 4, 8 weeks) and quench in an ice bath to halt degradation kinetics.

  • Chromatographic Analysis: Analyze the degraded samples using High-Performance Liquid Chromatography (HPLC) or Cation Exchange Chromatography to quantify the loss of BAPP and identify degradation byproducts (e.g., ureas, oxazolidones).

  • Kinetic Modeling: Plot the natural log of amine concentration versus time to determine the first-order degradation rate constant (

    
    ).
    

References[2] El-Sherif, A. A., Shehata, M. R., Shoukry, M. M., & Barakat, M. H. (2012). Thermodynamic Investigation and Mixed Ligand Complex Formation of 1,4-Bis-(3-aminopropyl)-piperazine and Biorelevant Ligands. Bioinorganic Chemistry and Applications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQDNc-PCsCSd7p8lmZ4YbaYp80IDNMAkm2k5XrhTPn1lAFqOURhHUbnGAOtjwdiM9DPzHe52pnc2Vn79RTUSoavScXufmQgYO8gUIQpp1eORcE9sCFelBDcP1WclgsxOMseI0Lb-JxviJNkc0=[1] Nguyen, W. H. C. H., & Henni, A. (2020). Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. Journal of Chemical & Engineering Data, ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgW2j_tWDWWKLEZ9ayxtDNgrLRfI5EW-HVo0LpdlMroyXAG3OaTzOJEWGhnYDa-2FdrphLbh8_89fQvlSyPsK-jLtgyaJszTYcup7lKX5Tj80Ri73cALiLN7MN3fu6sqY-9A6OlcWryJ49Xyc=[3] Freeman, S. A., Davis, J., & Rochelle, G. T. (2010). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzpUL3V87s6nx6nfLlMyQ2HiOVKSDv2iCJvPOMx4EJKR7jJt9QHCwKlq3j6tw9mwbwQC83MytvPvjbFqosQy0HHwR2FBwemQAFwzbzL6sI45bJSF331qrYCdf_H58Q3yyEtCdxoMuVoGU=

Sources

Foundational

Whitepaper: Structural Validation, CAS Identification, and De Novo Synthesis of Niche Piperazine Building Blocks

A Technical Case Study on[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Executive Summary In modern drug discovery, the rapid identification and procurement of highly specific chemical building blocks are critical bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Case Study on[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

Executive Summary

In modern drug discovery, the rapid identification and procurement of highly specific chemical building blocks are critical bottlenecks. When targeting novel or niche molecules like [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine , researchers frequently encounter the "Synonym Trap"—a phenomenon where a lack of a widely indexed Chemical Abstracts Service (CAS) Registry Number obscures the molecule's availability. This whitepaper provides an in-depth technical guide on how to systematically bypass nomenclature barriers using structural informatics, alongside a self-validating, field-proven protocol for the de novo synthesis of this specific aliphatic amine-piperazine derivative.

The Pharmacological Significance of Piperazine Scaffolds

The piperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and ability to modulate diverse biological targets. Specifically, cyclohexylpiperazine derivatives are heavily utilized in the development of highly selective


 (sigma-1) receptor ligands, which are critical targets for neuroprotective and anti-cancer therapeutics[1],[2].

Furthermore, the addition of an aminopropyl linker—as seen in[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine—provides an optimal vector for conjugation. Recent advancements in targeted protein degradation have leveraged these specific aliphatic amine-piperazine linkers to synthesize Proteolysis Targeting Chimeras (PROTACs) targeting CDK8 and CDK19 kinases[3]. The terminal primary amine acts as an ideal nucleophile for coupling with E3 ligase ligands, making this molecule a highly sought-after precursor.

Chemical Identity & Quantitative Data

To establish a rigorous foundation for database querying and synthesis, the quantitative and structural properties of the target molecule must be strictly defined.

Table 1: Chemical Properties and Identifiers

PropertyValue
IUPAC Name 3-(4-Cyclohexylpiperazin-1-yl)propan-1-amine
Common Synonyms 1-(3-Aminopropyl)-4-cyclohexylpiperazine
Molecular Formula

Molecular Weight 225.38 g/mol
Canonical SMILES C1CCC(CC1)N2CCN(CC2)CCCN
Primary Precursor CAS RN 17766-28-8 (1-Cyclohexylpiperazine),[4]
Systematic CAS Number Lookup Methodology

When a direct text search for a molecule yields no definitive CAS number, researchers must pivot from nomenclature-based queries to topology-based queries. IUPAC nomenclature rules allow for multiple valid names (e.g., naming the molecule as a propan-1-amine derivative versus a piperazine derivative), which leads to fragmented database indexing.

The Causality of Structural Querying: By generating a canonical SMILES string, we strip away the ambiguity of human-readable nomenclature. A SMILES string provides a pure topological map of the molecule. If an exact structure match fails in databases like SciFinder or PubChem, it indicates the molecule is either proprietary or not commercially indexed. In such cases, the workflow dictates a substructure search to identify the nearest commercially available precursors (in this case, 1-cyclohexylpiperazine, CAS 17766-28-8).

CAS_Workflow A Target Identification [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine B SMILES / InChI Generation (Canonical Representation) A->B C Database Query (SciFinder, PubChem, ChemSpider) B->C D Exact Match Found? (Extract CAS RN) C->D E Substructure Search (Identify Precursors) D->E No F De Novo Synthesis & CAS Registration E->F

Fig 1. Systematic workflow for identifying and validating niche chemical building blocks.

Experimental Protocol: De Novo Synthesis Workflow

When a building block lacks a commercial CAS registry or is prohibitively expensive, de novo synthesis is required.

The Causality of Experimental Design: A naive approach to synthesizing[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine would involve the direct alkylation of 1-cyclohexylpiperazine with 3-bromopropylamine. However, primary amines are highly nucleophilic. This direct approach inevitably leads to competitive over-alkylation, yielding a complex, inseparable mixture of secondary, tertiary, and quaternary amines.

To circumvent this, we employ a Gabriel Synthesis strategy. By using N-(3-bromopropyl)phthalimide, the primary amine is transiently masked by a bulky phthalimide group. This ensures a strict 1:1 stoichiometric coupling at the piperazine


 position. Subsequent hydrazinolysis selectively liberates the primary amine.
Step 1: N-Alkylation (Phthalimide Protection)
  • Charge: To a 250 mL round-bottom flask, add 1-cyclohexylpiperazine (1.0 eq, 10 mmol, 1.68 g) and anhydrous acetonitrile (50 mL).

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 2.5 eq, 25 mmol, 3.45 g).
    
    • Causality:

      
       acts as a heterogeneous acid scavenger to neutralize the hydrobromic acid (HBr) generated during the 
      
      
      
      alkylation, driving the reaction forward without protonating and deactivating the piperazine nucleophile.
  • Electrophile Addition: Slowly add N-(3-bromopropyl)phthalimide (CAS 5452-37-9; 1.05 eq, 10.5 mmol, 2.81 g) to the suspension.

  • Reaction: Reflux the mixture at 80°C for 12 hours under an inert nitrogen atmosphere.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The step is validated as complete when the starting mass (

    
     169.1) is fully consumed and the phthalimide intermediate mass (
    
    
    
    356.2) dominates the chromatogram.
  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and partition between Ethyl Acetate and

    
    . Dry the organic layer over 
    
    
    
    and concentrate to yield the crude intermediate.
Step 2: Gabriel Deprotection (Hydrazinolysis)
  • Charge: Dissolve the crude phthalimide intermediate in absolute ethanol (40 mL).

  • Reagent Addition: Add hydrazine hydrate (

    
    , 64%, 3.0 eq, 30 mmol).
    
    • Causality: Hydrazine is a potent, bidentate nucleophile. It attacks the sterically hindered phthalimide carbonyls, forming a highly stable, insoluble phthalhydrazide byproduct, thereby irreversibly liberating the free primary amine.

  • Reaction: Reflux the solution at 85°C for 4 hours. A thick white precipitate (phthalhydrazide) will form, indicating successful deprotection.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin and heat. The target product will appear as a dark purple spot, which is a definitive, self-validating indicator of a primary aliphatic amine.

  • Workup: Cool to room temperature, filter off the white precipitate, and concentrate the filtrate. Purify via flash column chromatography (basic alumina, DCM/MeOH gradient) to afford pure[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine as a pale yellow oil.

Synthesis_Pathway S1 1-Cyclohexylpiperazine CAS: 17766-28-8 R1 Alkylation K2CO3, MeCN, 80°C S1->R1 S2 N-(3-Bromopropyl)phthalimide CAS: 5452-37-9 S2->R1 I1 Phthalimide Intermediate R1->I1 R2 Gabriel Deprotection N2H4·H2O, EtOH, Reflux I1->R2 P1 [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine R2->P1

Fig 2. De novo synthesis pathway utilizing Gabriel deprotection to prevent over-alkylation.

Conclusion

Navigating the chemical space of niche piperazine derivatives requires a transition from text-based nomenclature searches to topological SMILES/InChI queries. When a specific building block like[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine lacks a readily available commercial CAS profile, researchers must rely on robust, self-validating synthetic pathways. By utilizing the Gabriel synthesis methodology, drug development professionals can efficiently generate this critical precursor for the advancement of


 receptor ligands and PROTAC degraders.
References
  • ResearchGate. "Early Development of Sigma-Receptor Ligands." researchgate.net. Available at: [Link]

  • National Institutes of Health (NIH). "Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders." nih.gov. Available at:[Link]

  • Scholar Commons. "The Development of Novel CDK8 and CDK19 Inhibitors and Degraders as Potential Anti-cancer Agents." sc.edu. Available at:[Link]

  • Chemchart. "N-Cyclohexyl-N-methylcyclohexanamine (7560-83-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents." chemchart.com. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Hydrogen Bonding Capacity of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the hydrogen bonding potential of the molecule [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, a critical parameter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the hydrogen bonding potential of the molecule [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, a critical parameter in understanding its physicochemical properties and its behavior in biological systems. As the principles of molecular interactions are fundamental to drug design and development, a thorough understanding of a compound's ability to form hydrogen bonds is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. This analysis is grounded in the established principles of hydrogen bonding and leverages the widely accepted Lipinski's Rule of Five as a framework for discussion.[1][2][3]

Foundational Principles of Hydrogen Bonding in Drug Discovery

A hydrogen bond is a highly specific and crucial non-covalent interaction where a hydrogen atom, covalently bonded to a highly electronegative atom (the donor), is attracted to another electronegative atom (the acceptor).[4] In the context of medicinal chemistry, the most common hydrogen bond donors are nitrogen or oxygen atoms with one or more attached hydrogen atoms, while acceptors are typically nitrogen or oxygen atoms possessing lone pairs of electrons.[5][6] The number of hydrogen bond donors and acceptors in a molecule significantly influences its solubility, permeability, and ultimately, its "drug-likeness."[7]

Christopher A. Lipinski's "Rule of Five" provides a set of guidelines to evaluate the potential for a compound to be an orally active drug in humans.[2][3] Two key parameters of this rule are:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[2]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[2]

Adherence to these guidelines generally correlates with better oral bioavailability.[1][7] Therefore, the accurate determination of these counts is a foundational step in the preclinical assessment of a drug candidate.

Structural Analysis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

To determine the hydrogen bond donor and acceptor counts, a detailed examination of the molecular structure of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is necessary.

The structure consists of a cyclohexyl ring attached to a piperazine ring, which is in turn connected to a propyl amine chain. The key functional groups to analyze are the amine and piperazine nitrogens.

Below is a visual representation of the molecular structure and the identification of potential hydrogen bonding sites.

Figure 1. Molecular structure of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine highlighting hydrogen bond donor and acceptor sites.

Enumeration of Hydrogen Bond Donors and Acceptors

Based on the structural analysis, we can systematically count the hydrogen bond donors and acceptors.

Hydrogen Bond Donor Count

A hydrogen bond donor is defined as a heteroatom (in this case, nitrogen) covalently bonded to at least one hydrogen atom.

  • Primary Amine Group (-NH2): The terminal propyl amine group contains a nitrogen atom bonded to two hydrogen atoms. These two N-H bonds can act as hydrogen bond donors.

  • Piperazine Ring Nitrogens: Both nitrogen atoms within the piperazine ring are tertiary amines, meaning they are bonded to three carbon atoms and have no attached hydrogen atoms. Therefore, they cannot act as hydrogen bond donors.

  • Cyclohexyl Group: This is a saturated hydrocarbon ring and does not contain any hydrogen bond donor functionalities.

Thus, the total number of hydrogen bond donors is 2 .

Hydrogen Bond Acceptor Count

A hydrogen bond acceptor is an electronegative atom (nitrogen or oxygen) that possesses at least one lone pair of electrons.

  • Primary Amine Nitrogen: The nitrogen atom of the primary amine has a lone pair of electrons and can act as a hydrogen bond acceptor.

  • Piperazine Ring Nitrogens: Both nitrogen atoms in the piperazine ring are tertiary amines. Each of these nitrogen atoms has a lone pair of electrons and can function as a hydrogen bond acceptor.

Therefore, the total number of hydrogen bond acceptors is 3 .

Summary and Implications for Drug Development

The hydrogen bond donor and acceptor counts for [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine are summarized in the table below.

ParameterCountLipinski's Rule of Five Compliance
Hydrogen Bond Donors 2Compliant (≤5)
Hydrogen Bond Acceptors 3Compliant (≤10)

The analysis reveals that [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine fully complies with the hydrogen bonding criteria set forth by Lipinski's Rule of Five. This suggests that the molecule possesses a favorable profile for oral bioavailability from a hydrogen bonding perspective. The presence of both donor and acceptor sites indicates that the molecule can participate in a variety of hydrogen bonding interactions with biological targets and with water, which is crucial for both solubility and target binding.

Experimental and Computational Methodologies

The determination of hydrogen bond donor and acceptor counts is a fundamental step in computational drug design. The process outlined in this guide represents a standard, rule-based approach. For more in-depth analysis, various computational tools and experimental techniques can be employed.

Computational Workflow

A typical computational workflow for determining these parameters involves the following steps:

G cluster_0 Computational Analysis Workflow A Input Molecular Structure (e.g., SMILES, InChI) B 2D to 3D Structure Conversion A->B C Identification of Functional Groups (Amines, etc.) B->C D Application of Rule-Based Counting (e.g., Lipinski's Rules) C->D E Output: Donor & Acceptor Counts D->E

Sources

Foundational

Technical Whitepaper: LogP and Hydrophobicity Profile of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound hinges on a rigorous understanding of its lipophilicity. [3-(4-Cyclohexylpiperazin-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound hinges on a rigorous understanding of its lipophilicity. [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (Molecular Formula:


) is a polybasic chemical building block frequently utilized in the synthesis of central nervous system (CNS) agents and G-protein coupled receptor (GPCR) ligands.

This technical guide provides an in-depth analysis of the hydrophobicity profile of this molecule. As a polybasic compound containing three distinct ionizable nitrogen centers, its partition coefficient (LogP) and distribution coefficient (LogD) are highly pH-dependent. Understanding this causality is critical for predicting its gastrointestinal absorption, blood-brain barrier (BBB) permeation, and target receptor affinity.

Structural Deconstruction & Theoretical Lipophilicity

To accurately profile the hydrophobicity of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, we must first deconstruct its structural motifs:

  • Cyclohexyl Ring: A highly lipophilic, non-polar moiety that drives lipid membrane partitioning.

  • Piperazine Core: A rigid heterocycle containing two tertiary amines. The core fragment, 1-cyclohexylpiperazine, has a baseline calculated LogP of approximately 1.4 to 2.06 [1].

  • Aminopropyl Chain: Introduces a primary amine with high basicity, serving as a hydrophilic anchor at physiological pH.

Ionization States and pKa Causality

Because lipophilicity dictates how a drug behaves in vivo, we must differentiate between LogP (the partition coefficient of the un-ionized molecule) and LogD (the pH-dependent distribution coefficient). The molecule possesses three basic nitrogens with distinct predicted pKa values:

  • Primary Amine (Propyl chain): pKa

    
     10.5
    
  • Tertiary Amine (Piperazine N1, propyl-substituted): pKa

    
     8.5
    
  • Tertiary Amine (Piperazine N4, cyclohexyl-substituted): pKa

    
     4.5
    

At physiological pH (7.4), the primary amine and one piperazine nitrogen are protonated, rendering the molecule a di-cation (+2 charge). Consequently, its


 is significantly lower than its intrinsic LogP. The true LogP is only observable at pH > 11.5, where the molecule is fully deprotonated.
Predicted Quantitative Data

The table below summarizes the calculated physicochemical properties based on fragment-based prediction models and Lipinski's Rule of Five parameters [2].

PropertyPredicted ValuePharmacokinetic Implication
Molecular Weight 225.38 g/mol Ideal for CNS penetration (< 400 Da).
Intrinsic LogP (cLogP) ~ 2.10Excellent lipid solubility for the neutral species.
LogD at pH 7.4 ~ -0.5 to 0.2High aqueous solubility in blood plasma; requires equilibrium shift for BBB crossing.
H-Bond Donors 2 (from

)
Compliant with Lipinski rules (< 5).
H-Bond Acceptors 3 (Nitrogens)Compliant with Lipinski rules (< 10).
Topological Polar Surface Area (TPSA) ~ 32.3 ŲHighly favorable for BBB permeation (< 90 Ų).

Experimental Methodologies for LogP/LogD Determination

Theoretical calculations must be empirically validated. For polybasic aliphatic amines, standard computational models often underestimate the solvation energy of the protonated states. Below are two self-validating experimental protocols designed to ensure high scientific integrity.

Protocol 1: The Shake-Flask Method (Gold Standard)

This method adheres to the principles outlined in [3]. To ensure trustworthiness, this protocol incorporates a mass-balance validation step to account for potential adsorption to glassware or emulsion formation.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous buffer (e.g., 10 mM phosphate buffer at pH 7.4 for LogD, or pH 12.0 for LogP) for 24 hours to ensure mutual saturation.

  • Sample Preparation: Dissolve[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine in the pre-saturated aqueous buffer to a final concentration of 100 µM.

  • Equilibration: Transfer 5 mL of the spiked aqueous phase and 5 mL of pre-saturated n-octanol into a silanized glass vial (to prevent amine adsorption). Shake mechanically at 25°C ± 1°C for 24 hours.

  • Phase Separation: Centrifuge the vials at 3000 x g for 20 minutes to break any micro-emulsions and ensure sharp phase boundaries.

  • Quantification: Carefully aliquot both the octanol and aqueous phases. Quantify the compound concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode targeting the

    
     226.2 
    
    
    
    ion).
  • Self-Validation (Mass Balance): Calculate

    
    . The recovery must be >95% to validate the assay. The LogP/LogD is calculated as 
    
    
    
    .

G Start Compound Preparation (Aqueous Buffer & Octanol) Eq Phase Equilibration (24h Mechanical Shaking) Start->Eq Add to vial Sep Phase Separation (Centrifugation at 3000g) Eq->Sep Ensure saturation Quant Quantification (LC-MS/MS of both phases) Sep->Quant Aliquot phases Calc LogD/LogP Calculation (Ratio of Concentrations) Quant->Calc Peak Area Ratio

Shake-flask experimental workflow for determining LogP/LogD of polybasic compounds.

Protocol 2: RP-HPLC Method (High-Throughput)

For rapid screening, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is utilized, adhering to [4].

Step-by-Step Methodology:

  • Column Selection: Use a C18 analytical column (e.g., 50 x 2.1 mm, 1.7 µm) which mimics the hydrocarbon nature of lipid membranes.

  • Mobile Phase: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v) buffered to pH 11.0 (using ammonium hydroxide) to suppress amine ionization and measure true LogP.

  • Calibration: Inject a suite of 6 reference compounds with known LogP values (ranging from 0.5 to 4.0). Plot the logarithm of the capacity factor (

    
    ) against their known LogP values to create a linear calibration curve.
    
  • Execution: Inject[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine. Record the retention time (

    
    ) and calculate its capacity factor.
    
  • Interpolation: Determine the LogP of the target compound by interpolating its

    
     value on the calibration curve.
    

Hydrophobicity Profile & Pharmacokinetic Implications

The dynamic hydrophobicity of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is its most defining pharmacokinetic feature.

In the highly acidic environment of the stomach (pH ~ 1.5), the molecule is fully protonated (+3 charge), making it highly water-soluble but entirely membrane-impermeable. As it transitions to the intestines (pH ~ 6.5), it shifts to a +2 charge state.

Upon entering the blood plasma (pH 7.4), the compound exists in a dynamic equilibrium between its di-cationic and mono-cationic states. While the charged species ensure excellent systemic solubility, it is the small fraction of the neutral (un-ionized) species—driven by the intrinsic LogP of ~2.10—that passively diffuses across the lipophilic Blood-Brain Barrier (BBB). Once inside the CNS, the molecule re-equilibrates to its protonated forms, which are typically the active pharmacophores required for electrostatic interactions with the aspartate residues deep within the binding pockets of GPCRs (e.g., Dopamine or Serotonin receptors).

BBB GI GI Tract (pH 6.5) Charge: +2 Low Absorption Blood Blood Plasma (pH 7.4) Charge: +1 to +2 High Solubility GI->Blood Passive/Active Transport BBB Blood-Brain Barrier Lipid Membrane Blood->BBB Equilibrium (Neutral fraction) Brain CNS Target (Receptors) Binding & Efficacy BBB->Brain Permeation (LogP > 2)

Distribution pathway of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine from GI tract to CNS.

Conclusion

The lipophilicity profile of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine represents a classic paradigm in CNS drug design: balancing aqueous solubility with membrane permeability. With a calculated intrinsic LogP of ~2.10 and a highly pH-dependent LogD, this polybasic molecule requires precise experimental handling. By employing rigorous, mass-balance-validated shake-flask methodologies and pH-controlled RP-HPLC, researchers can accurately map its physicochemical behavior, ensuring reliable data for downstream pharmacokinetic modeling and structural optimization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87298, 1-Cyclohexylpiperazine." PubChem,[Link]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, 1995.[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, 2004.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for Amide Coupling Reactions with [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

Introduction: Navigating the Amide Bond Formation with a Bulky, Diamine Substrate The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceutical agents and forming the very backb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Amide Bond Formation with a Bulky, Diamine Substrate

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceutical agents and forming the very backbone of peptides and proteins.[1][2] The synthesis of this functional group, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in drug discovery.[2][3] This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of a specific, structurally complex substrate: [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine.

This primary amine presents unique challenges and considerations due to its structural features: a flexible propyl chain, a basic piperazine ring, and a bulky cyclohexyl group. These characteristics can influence its nucleophilicity, solubility, and steric accessibility. Therefore, a careful and informed selection of coupling reagents and reaction conditions is paramount to achieving high yields and purity. This document moves beyond a simple recitation of steps to explain the rationale behind methodological choices, ensuring researchers can adapt and troubleshoot effectively.

Core Principles of Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow at ambient temperatures, as the carboxylic acid's hydroxyl group is a poor leaving group. The process requires activation of the carboxylic acid, converting the hydroxyl into a more reactive species that is susceptible to nucleophilic attack by the amine.[4] This is the central role of the "coupling reagent."

The general two-step process, often performed in a single pot, involves:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acid anhydride).[1][4]

  • Aminolysis: The amine nucleophile, [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

Methodologies for Coupling with [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

The choice of coupling reagent is critical and depends on the properties of both the carboxylic acid and the amine. For a substrate like [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, which contains a sterically demanding group and an additional basic nitrogen, reagents known for high efficiency and low side reactions are preferred.

Carbodiimide-Mediated Couplings: The Workhorse Reagents

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-Dicyclohexylcarbodiimide (DCC), are widely used activators.[4] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5]

The Critical Role of Additives: The O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction. More importantly, if the carboxylic acid is chiral, this intermediate is prone to racemization. To mitigate these issues, additives such as N-hydroxybenzotriazole (HOBt) or 7-Aza-N-hydroxybenzotriazole (HOAt) are essential.[5][6] These additives intercept the O-acylisourea to form an active ester, which is more stable, less prone to racemization, and highly reactive towards the amine.[6]

For this specific application, EDC is highly recommended over DCC. The urea byproduct of EDC is water-soluble and can be easily removed during an aqueous workup, whereas the dicyclohexylurea (DCU) byproduct of DCC is largely insoluble in common organic solvents and water, often complicating purification.[5][7]

G cluster_mechanism EDC/HOBt Coupling Mechanism Acid R-COOH Carboxylic Acid O_acyl O-Acylisourea (Reactive Intermediate) Acid->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt (Suppresses Side Reaction) N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Rearrangement HOBt HOBt HOBt_ester->HOBt Regenerated Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2 Amine EDU EDU (Byproduct)

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Uronium/Aminium Salts: The High-Efficiency Reagents

For challenging couplings, including those involving sterically hindered amines or acids prone to racemization, uronium or aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior.[6][8] HATU is derived from HOAt and is one of the most effective coupling reagents available.[6]

Mechanism and Advantages: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[6] The amine then displaces the HOAt group to form the amide. HATU-mediated reactions are typically fast, high-yielding, and exhibit very low levels of racemization.[1] They are particularly well-suited for a bulky substrate like [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine.

Comparative Overview of Reaction Conditions

ParameterEDC/HOBtHATU
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive N-hydroxybenzotriazole (HOBt)None required (HOAt is part of the reagent)
Base N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)N,N-Diisopropylethylamine (DIPEA) is strongly preferred
Typical Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)
Pros Cost-effective, water-soluble byproduct (EDU) simplifies workup.[5]Very high efficiency, fast reaction times, low racemization, excellent for hindered substrates.[6][8]
Cons Can be slower than HATU, potential for N-acylurea side product if HOBt is omitted.More expensive, produces tetramethylurea byproduct.
Best For Routine couplings, large-scale synthesis where cost is a factor.Difficult couplings, sterically hindered substrates, valuable starting materials.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

G Prep 1. Reagent Preparation Activate 2. Activation (0 °C to RT) Prep->Activate Add coupling reagent & base Monitor 3. Reaction Monitoring Activate->Monitor Stir 1-18 h Workup 4. Aqueous Workup Monitor->Workup TLC or LC-MS confirms completion Purify 5. Purification Workup->Purify Column Chromatography

Caption: General experimental workflow for amide coupling reactions.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM (to make a 0.1-0.5 M solution)

  • Standard aqueous workup reagents (e.g., Ethyl Acetate, 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4 to 24 hours.

  • Reaction Monitoring: Monitor the consumption of the limiting starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess carboxylic acid and HOBt), and finally with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered or electron-deficient carboxylic acids where the EDC/HOBt method may be sluggish.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (to make a 0.1-0.5 M solution)

  • Standard aqueous workup reagents

Procedure:

  • Under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.

  • Add anhydrous DMF to dissolve the solids and begin magnetic stirring.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise. A color change (often to yellow) may be observed.

  • Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step forms the active ester.[6]

  • Add the [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Reaction Monitoring: Monitor progress by TLC or LC-MS until the starting material is consumed.[6]

  • Workup:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic phase sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Conclusion and Expert Recommendations

For the amide coupling of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, both EDC/HOBt and HATU represent excellent, high-yielding methodologies. The choice between them often comes down to a balance of substrate reactivity, cost, and scale. For initial small-scale explorations and with valuable or challenging carboxylic acids, the high efficiency of HATU is often the preferred choice. For larger-scale syntheses or with more reactive, less-hindered carboxylic acids, the EDC/HOBt protocol provides a reliable and more economical alternative. Successful amide bond formation is a product of careful reagent selection, stoichiometric control, and diligent monitoring, enabling the efficient synthesis of target molecules for research and drug development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Pattar, S. et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Dunetz, J. R., et al. (2016). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. The Journal of Organic Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2020). Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines. Communications Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Sharma, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • ResearchGate. (2019). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. [Link]

  • C. F. T. (n.d.). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • ChemRxiv. (2023). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • University of Bath. (2011). Metal-catalysed approaches to amide bond formation. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. [Link]

Sources

Application

Application of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine in CNS drug discovery

Application Note:[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine as a Privileged Scaffold in CNS Drug Discovery Prepared by: Senior Application Scientist, CNS Therapeutics Target Audience: Medicinal Chemists, Neuropharmacolo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine as a Privileged Scaffold in CNS Drug Discovery

Prepared by: Senior Application Scientist, CNS Therapeutics Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

In central nervous system (CNS) drug discovery, designing molecules that successfully penetrate the blood-brain barrier (BBB) while maintaining high target selectivity is a persistent challenge. [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine has emerged as a highly versatile, privileged building block for synthesizing ligands targeting the Dopamine D4 Receptor (D4R) and Sigma receptors (σ1R, σ2R/TMEM97).

Pharmacophoric Causality: The utility of this scaffold lies in its tripartite structure:

  • Cyclohexyl Ring: Provides a bulky, lipophilic moiety that occupies the hydrophobic pockets of GPCRs and chaperone proteins, essential for BBB penetration.

  • Piperazine Core: Acts as a rigid, basic hinge that dictates the spatial orientation of the molecule.

  • Propylamine Linker: The three-carbon chain is the optimal length to position the primary amine (which can be functionalized into amides, ureas, or secondary amines) to interact with critical aspartate residues (e.g., Asp3.32 in D4R) in the transmembrane binding domains[1].

By functionalizing the primary amine, researchers can rapidly generate libraries of arylpiperazines, tetrahydronaphthalenes, and benzothiazoles to treat glioblastoma (GBM), neuro-oncological malignancies, and psychostimulant addiction.

Core Applications & Mechanistic Pathways

Application A: Dopamine D4 Receptor (D4R) Antagonism in Glioblastoma (GBM)

Historically associated with neuropsychiatric disorders, D4R has recently been identified as a critical target in neuro-oncology. Deregulation of the dopaminergic system in GBM promotes tumor proliferation. Functionalizing[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine with naphthyl or quinolinone groups yields potent D4R antagonists. These ligands block Gi/Go protein activation, leading to time-dependent mitochondrial depolarization, an influx of Reactive Oxygen Species (ROS), and subsequent apoptosis in GBM cell lines (e.g., U87 MG, T98G)[1][2].

Application B: Sigma-2 Receptor (TMEM97) Agonism for Brain Tumors

The Sigma-2 receptor is heavily overexpressed in glioma and astrocytoma clinical samples, correlating with high malignancy and poor prognosis. Coupling the propylamine scaffold with a tetrahydronaphthalene moiety produces PB221, a potent σ2R agonist. PB221 induces mitochondrial oxidative stress, significantly repressing the migration and invasion of tumor cells and inducing apoptotic cell death at higher doses[3][4].

Application C: Sigma-1 Receptor (σ1R) Modulation in Psychostimulant Addiction

The σ1R is an endoplasmic reticulum-localized chaperone protein situated at the mitochondria-associated ER membrane (MAM). Methamphetamine (METH) and cocaine hijack this system to increase extracellular dopamine via the dopamine transporter (DAT). Derivatives of the cyclohexylpiperazine scaffold act as σ1R antagonists, uncoupling the receptor from DAT and attenuating METH-induced hyperlocomotion and dopamine release without affecting basal dopamine levels[5][6].

Visualizations of Workflow and Mechanisms

SynthesisWorkflow Start [3-(4-Cyclohexylpiperazin-1-yl) propyl]amine Path1 Reductive Amination (Aldehydes) Start->Path1 Path2 Amidation (Carboxylic Acids) Start->Path2 Path3 Urea Formation (Isocyanates) Start->Path3 Prod1 Arylpiperazine D4R Ligands (GBM Therapeutics) Path1->Prod1 Naphthyl addition Prod2 Sigma-2 Agonists (PB221 Analogs) Path2->Prod2 Tetrahydronaphthalene Prod3 Sigma-1 Antagonists (Addiction Therapy) Path3->Prod3 Benzothiazole coupling

Fig 1: Divergent synthesis workflow utilizing the propylamine scaffold for CNS ligands.

SignalingPathway Ligand Cyclohexylpiperazine Derivatives D4R Dopamine D4 Receptor (Antagonism) Ligand->D4R Binds Sig2 Sigma-2 Receptor / TMEM97 (Agonism) Ligand->Sig2 Binds Mito Mitochondrial Depolarization D4R->Mito Gi/Go Blockade Sig2->Mito Oxidative Stress ROS Reactive Oxygen Species (ROS) Accumulation Mito->ROS Apop Apoptosis / Cell Death (GBM Cells) ROS->Apop Cytotoxicity

Fig 2: Dual mechanistic pathway of D4R and σ2R ligands inducing apoptosis in Glioblastoma.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate orthogonal validation steps to confirm that phenotypic observations are directly caused by the intended receptor interactions.

Protocol 1: D4R Antagonist Screening & GBM Cell Viability Assay

Causality Rationale: To prove that cell death is mediated by D4R antagonism rather than non-specific toxicity, this protocol utilizes a known D4R selective compound as a baseline and measures both viability (MTT) and the mechanistic trigger (ROS accumulation).

Step-by-Step Methodology:

  • Cell Culture: Seed U87 MG and T98G human GBM cell lines in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
    
  • Compound Treatment: Treat cells with synthesized arylpiperazine derivatives (concentrations ranging from 0.1 μM to 50 μM). Include Temozolomide (TMZ) as a positive clinical control and a vehicle (0.1% DMSO) as a negative control.

  • Viability Readout (48h): Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Orthogonal Mechanistic Validation (ROS Flow Cytometry): In a parallel 6-well plate setup, treat cells with the IC₅₀ concentration of the lead compound for 24 hours. Stain cells with 5 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Analyze via flow cytometry (FITC channel) to quantify intracellular ROS levels[1][2].

  • Validation Check: A true D4R-mediated effect will show a dose-dependent decrease in MTT absorbance strictly correlating with an upward shift in DCFDA fluorescence.

Protocol 2: Sigma-2 Receptor (TMEM97) Migration Assay

Causality Rationale: σ2R agonists like PB221 inhibit tumor metastasis. A transwell assay validates the functional inhibition of cell motility.

Step-by-Step Methodology:

  • Preparation: Hydrate 8-μm pore polycarbonate membrane Boyden chambers (Transwell) with serum-free medium for 1 hour.

  • Cell Seeding: Suspend ALTS1C1 murine astrocytoma cells (

    
     cells) in 200 μL of serum-free medium containing either 1 μM (low dose) or 20 μM (high dose) of the PB221 analog. Seed into the upper chamber.
    
  • Chemoattractant: Add 600 μL of medium containing 10% FBS to the lower chamber to create a nutrient gradient.

  • Incubation & Staining: Incubate for 24 hours. Remove non-migrated cells from the upper surface using a cotton swab. Fix migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Image 5 random fields per insert under a microscope (20x). Lyse stained cells with 33% acetic acid and measure absorbance at 590 nm for quantitative validation[3][4].

Quantitative Data Presentation

The table below summarizes the pharmacological profiles of derivative classes synthesized from the[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine scaffold.

Derivative ClassPrimary TargetDisease IndicationKey Compound / AnalogTarget Affinity (Ki)Functional Effect
Arylpiperazines Dopamine D4 (D4R)Glioblastoma (GBM)α-naphthyl derivative (15)~1.2 nM (D4R)Antagonist; Gi/Go Blockade, ROS increase
Tetrahydronaphthalenes Sigma-2 (TMEM97)Astrocytoma / Brain TumorsPB221~15 nM (σ2R)Agonist; Inhibits migration, induces apoptosis
Benzothiazoles Sigma-1 (σ1R)Psychostimulant AddictionCM156 / PB28 analogs< 5 nM (σ1R)Antagonist; Attenuates METH-induced DA release

References

  • New Arylpiperazines as Potent and Selective Dopamine D4 Receptor Ligands Potentially Useful to Treat Glioblastoma Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Sigma-2 receptor/TMEM97 agonist PB221 as an alternative drug for brain tumor BMC Cancer, 2019, 19:473. URL:[Link]

  • The sigma-1 receptor as a regulator of dopamine neurotransmission: A potential therapeutic target for methamphetamine addiction Pharmacology & Therapeutics, 2018, 186:152-167. URL:[Link]

Sources

Method

Synthesis of Biologically Active Piperazine Linkers Using Propylamine Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a wide array of clinically successful drugs.[1][2] Its unique physicochemical properties, including the ability to modulate solubility, lipophilicity, and basicity, make it an invaluable component in drug design.[1][3] This guide provides a comprehensive overview of the synthesis of biologically active piperazine linkers, with a specific focus on the strategic incorporation of propylamine derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to support the described methodologies.

Introduction: The Significance of the Piperazine Moiety

The six-membered heterocyclic ring of piperazine, with its two nitrogen atoms at the 1 and 4 positions, offers a remarkable combination of structural rigidity and conformational flexibility.[1][2] This allows it to adapt to various biological binding pockets, enhancing ligand-target interactions.[2] The nitrogen atoms serve as versatile synthetic handles, enabling chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[4][5] The incorporation of piperazine is a well-established strategy to improve oral bioavailability and overall pharmacokinetic performance.[1][3] Its presence in blockbuster drugs such as Imatinib (anticancer) and Aripiprazole (antipsychotic) underscores its therapeutic importance.[1][4]

Propylamine derivatives, on the other hand, provide a flexible three-carbon chain that can be strategically employed as a linker to connect the piperazine core to other pharmacophores. This linkage is crucial for optimizing the spatial orientation and distance between key binding motifs within a molecule, ultimately influencing its biological activity.

Core Synthetic Strategies: N-Functionalization of Piperazine

The functionalization of the nitrogen atoms is the most common and versatile approach to modifying the piperazine scaffold.[6] Reductive amination is a particularly powerful and widely used method for the N-alkylation of piperazines.[6][7]

Reductive Amination: A Cornerstone Technique

Reductive amination offers an efficient, often one-pot, procedure for the synthesis of N-alkylpiperazines.[6][7] The reaction proceeds through two key steps:

  • Imine/Iminium Ion Formation: A piperazine derivative reacts with an aldehyde or ketone. The nucleophilic attack of the amine on the carbonyl group forms a hemiaminal intermediate, which then dehydrates to form an iminium ion.[7][8] This step is frequently catalyzed by a mild acid.[7]

  • Reduction: The C=N double bond of the iminium ion is selectively reduced to a single bond by a hydride-based reducing agent.[7]

A significant advantage of this method is the ability to use mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduce the iminium ion much faster than the starting carbonyl compound, thereby minimizing the formation of alcohol byproducts.[7]

Visualizing the Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Synthetic Step cluster_intermediate Intermediate cluster_second_reaction Further Functionalization cluster_product Final Products Propylamine_Derivative Propylamine Derivative (e.g., 3-Bromopropylamine) Alkylation N-Alkylation (Nucleophilic Substitution) Propylamine_Derivative->Alkylation Piperazine Piperazine Piperazine->Alkylation Piperazine_Propylamine Piperazine-Propylamine Linker Alkylation->Piperazine_Propylamine Reductive_Amination Reductive Amination with Aldehyde/Ketone Piperazine_Propylamine->Reductive_Amination Amide_Coupling Amide Coupling with Carboxylic Acid Piperazine_Propylamine->Amide_Coupling Final_Product_1 Biologically Active Molecule 1 Reductive_Amination->Final_Product_1 Final_Product_2 Biologically Active Molecule 2 Amide_Coupling->Final_Product_2 PROTAC_Mechanism PROTAC PROTAC Warhead Linker (Piperazine-Propylamine) E3 Ligase Ligand Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex binds Target_Protein Target Protein Target_Protein->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists scaling up the synthesis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists scaling up the synthesis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine .

The most scalable and atom-economical route to this molecule is a two-step sequence: a Michael addition of 1-cyclohexylpiperazine to acrylonitrile, followed by the catalytic reduction of the resulting nitrile intermediate. While conceptually straightforward, this pathway is fraught with chemoselectivity issues, thermal instabilities, and catalyst poisoning.

This guide bypasses generic advice, focusing strictly on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-yield isolation.

Synthetic Workflow & Failure Modes

Understanding the mechanistic branching of this reaction is critical before troubleshooting. The diagram below maps the desired pathway against the primary side-reactions that compromise yield.

SynthesisWorkflow SM 1-Cyclohexylpiperazine + Acrylonitrile Nitrile Nitrile Intermediate (3-(4-Cyclohexylpiperazin-1-yl)propanenitrile) SM->Nitrile Michael Addition (EtOH, 0-25°C) Polymer Polyacrylonitrile (Viscous Impurity) SM->Polymer Radical Polymerization (Excess heat/No inhibitor) Retro Retro-Michael Cleavage (Reversion to SM) Nitrile->Retro High Temp / Base Imine Reactive Imine Intermediate Nitrile->Imine H2 / Catalyst Target Target Primary Amine ([3-(4-Cyclohexylpiperazin-1-yl)propyl]amine) Dimer Secondary Amine Dimer (Heavy Impurity) Imine->Target H2 / NH3 (Desired) Imine->Dimer Attack by Target Amine (Low NH3 concentration)

Fig 1: Synthetic workflow and primary failure modes in the two-step synthesis of the target amine.

Troubleshooting & FAQs

Q1: During Step 1 (Michael Addition), my reaction mixture turns highly viscous and dark, and the yield of the nitrile intermediate is poor. What is happening? A: You are observing the uncontrolled radical polymerization of acrylonitrile. While the Michael addition of amines to unsaturated carbonyls and nitriles is a highly efficient, atom-economical method for forming C–N bonds, acrylonitrile is an activated olefin highly susceptible to radical initiation. Because the Michael addition is exothermic, local hot spots form if the reagent is added too quickly.

  • The Fix: Enforce strict temperature control (0 °C during addition, max 25 °C during stirring). Furthermore, add a radical inhibitor such as BHT (Butylated hydroxytoluene) or MEHQ at 100–500 ppm to the reaction mixture to quench rogue radicals before propagation occurs.

Q2: I am seeing significant amounts of the starting 1-cyclohexylpiperazine in my final product after the Step 2 reduction, even though my Step 1 intermediate was >99% pure. Why? A: Your intermediate is undergoing a retro-Michael addition . The C–N bond in


-aminopropionitrile systems is thermally labile. When subjected to thermal stress (often >80 °C) or strongly basic conditions, the molecule cleaves back into the secondary amine and acrylonitrile[1]. This is a known degradation pathway for aminopropyl derivatives[2].
  • The Fix: Cap your reduction temperature at 45–50 °C. Do not attempt to force a sluggish reduction by increasing the heat, as this will only accelerate the retro-Michael cleavage.

Q3: My final product contains 20-30% of a heavy molecular weight impurity. LC-MS indicates it is a dimer. How do I suppress this? A: This is the most common failure mode in nitrile reductions. The reduction proceeds via a highly reactive imine intermediate. Once some of the target primary amine is formed, it acts as a nucleophile and attacks the unreduced imine. Subsequent hydrogenolysis of this adduct yields a massive secondary amine dimer.

  • The Fix: Apply Le Chatelier’s principle by using a solvent saturated with ammonia (e.g., 7N NH

    
     in Methanol). The massive excess of ammonia outcompetes the newly formed primary amine for the imine intermediate, forcing the equilibrium entirely toward the desired primary amine.
    

Q4: The reduction stalls at 40-50% conversion despite high H


 pressure. Is the catalyst dead? 
A:  Yes, the catalyst is likely poisoned. Piperazine derivatives contain highly nucleophilic tertiary and secondary amines that strongly coordinate to the active sites of transition metal catalysts (especially Palladium).
  • The Fix: Switch from Pd/C to Raney Nickel . Nickel is less susceptible to poisoning by aliphatic amines. Additionally, use a high catalyst loading (10–20% w/w) to ensure enough active sites remain available throughout the reaction.

Quantitative Optimization Data

The table below summarizes the causality between reduction conditions and the resulting impurity profile, validating the necessity of the methanolic ammonia system.

Reduction ConditionsH

Pressure
Temp (°C)Conversion (%)Target Amine Yield (%)Dimer Impurity (%)Mechanistic Outcome
Raney Ni, Methanol50 psi45>99%62%35%Unsuppressed imine attack by primary amine.
Raney Ni, 7N NH

in MeOH
50 psi 45 >99% 94% <2% NH

forces equilibrium to primary amine.
Pd/C (10%), MeOH1 atm2542%38%4%Severe catalyst poisoning by piperazine nitrogens.
Raney Ni, 7N NH

in MeOH
80 psi90>99%55%<2%High temp induces retro-Michael cleavage[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include In-Process Controls (IPCs) to create a self-validating workflow. Do not proceed to subsequent steps without passing the IPC criteria.

Protocol 1: Synthesis of 3-(4-Cyclohexylpiperazin-1-yl)propanenitrile
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1-cyclohexylpiperazine (16.8 g, 100 mmol) in absolute ethanol (150 mL).

  • Inhibition: Add BHT (10 mg) to the solution to prevent olefin polymerization.

  • Cooling & Addition: Submerge the flask in an ice-water bath and cool the mixture to 0–5 °C. Place acrylonitrile (5.83 g, 110 mmol) in the dropping funnel. Add the acrylonitrile dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 12 hours.

  • IPC Validation: Analyze an aliquot via GC-MS or TLC (DCM:MeOH 9:1). Pass criteria: <1% starting 1-cyclohexylpiperazine remaining.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator, water bath at 40 °C) to remove ethanol and excess acrylonitrile. The resulting pale yellow oil is used directly in the next step without further purification.

Protocol 2: Reduction to[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine
  • Preparation: In a 500 mL Parr autoclave, dissolve the crude nitrile from Protocol 1 (~22.1 g) in 7N Ammonia in Methanol (200 mL).

  • Catalyst Charging: Carefully add an aqueous slurry of Raney Nickel (3.0 g, ~15% w/w). Caution: Raney Nickel is highly pyrophoric. Never allow it to dry in air.

  • Hydrogenation: Seal the autoclave. Purge the vessel three times with Nitrogen gas (30 psi), followed by three purges with Hydrogen gas (30 psi). Pressurize the vessel to 50 psi with H

    
    .
    
  • Heating: Heat the reaction mixture to 45 °C under vigorous mechanical stirring (800 rpm) to overcome gas-liquid mass transfer limitations. Maintain for 8 hours.

  • IPC Validation: Vent a small sample and analyze via GC-MS. Pass criteria: Complete disappearance of the nitrile peak; dimer peak <2%.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove methanol and ammonia. Purify the crude residue via vacuum distillation (or Kugelrohr distillation) to yield the pure target amine as a colorless to pale yellow liquid.

References

  • Michael Addition Reaction Under Green Chemistry - IJSDR Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]

  • Secondary Amine Functional Disiloxanes as CO2 Sorbents | Energy & Fuels Source: American Chemical Society (ACS) URL:[Link]

  • Synthesis and characterisation of hyperbranched polymers - Durham E-Theses Source: Durham University URL:[Link]

Sources

Optimization

Technical Support Center: Purifying Propylamine Derivatives from Cyclohexylpiperazine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common synthetic challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common synthetic challenge of removing unreacted 1-cyclohexylpiperazine, a basic starting material, from a desired propylamine derivative product. The structural similarity and shared basicity of these compounds often complicate purification. This document offers practical, field-proven solutions grounded in chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification process in a logical, question-and-answer format.

Initial Diagnosis & Strategy
Q1: How can I confirm that the impurity in my product is indeed cyclohexylpiperazine?

Answer: Before attempting a complex purification, it's crucial to confirm the identity of the impurity. The most common methods are:

  • Thin-Layer Chromatography (TLC): Co-spot your reaction mixture alongside a standard of pure cyclohexylpiperazine. If the impurity spot has the same retention factor (Rf) as the standard, it is very likely your starting material. Pro-Tip: Use a mobile phase containing 1-2% triethylamine (TEA) or ammonium hydroxide to prevent streaking of the basic amines on the acidic silica plate.[1]

  • Proton NMR (¹H NMR): Compare the NMR spectrum of your crude product to the known spectrum of cyclohexylpiperazine. Look for characteristic signals of the cyclohexyl group (broad multiplets between 1.0-2.5 ppm) and the piperazine ring protons (broad signals around 2.5-3.0 ppm).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a definitive method. The impurity peak in the chromatogram should have a mass-to-charge ratio (m/z) corresponding to the protonated molecular weight of cyclohexylpiperazine (C₁₀H₂₀N₂, MW = 168.28 g/mol ; [M+H]⁺ = 169.29).

Primary Purification Method: Acid-Base Extraction
Q2: What is the most effective first step for removing the bulk of cyclohexylpiperazine?

Answer: The most robust and scalable initial purification step is an acid-base liquid-liquid extraction .[2][3][4] This technique exploits the difference in basicity (pKa) between the unreacted cyclohexylpiperazine and, typically, the more substituted (and often less basic) propylamine derivative product.

Cyclohexylpiperazine has a predicted pKa of about 9.25 for its more basic nitrogen.[5] By washing the organic solution of your crude product with a dilute aqueous acid, you can selectively protonate the more basic cyclohexylpiperazine, forming a water-soluble ammonium salt that partitions into the aqueous layer.[3][4][6]

Q3: I performed an acidic wash, but I'm forming a persistent emulsion. What should I do?

Answer: Emulsion formation is common when dealing with amine salts. Here are several strategies to break it:

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength and density of the aqueous phase, helping to force the separation of the two layers.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel. This minimizes the formation of fine droplets that create emulsions.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

  • Patience & Time: Allow the separatory funnel to stand undisturbed for an extended period (15-60 minutes). Sometimes, the layers will separate on their own.

Chromatographic Purification
Q4: Acid-base extraction didn't remove all the impurity. How do I set up a silica gel column for separating two similar amines?

Answer: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[1] These acidic sites strongly interact with basic compounds like amines, leading to significant tailing (streaking), poor separation, and sometimes irreversible adsorption of the product.[1][7]

The key is to deactivate the silica gel by adding a basic modifier to your mobile phase (eluent).[1]

Basic ModifierRecommended Concentration (v/v)Use Case & Comments
Triethylamine (TEA) 0.5 - 2%The most common choice. Effective for a wide range of amines. Volatile enough to be removed under vacuum.[1]
Ammonium Hydroxide 1 - 2% (in MeOH)Prepare a stock solution of 1-2% NH₄OH in Methanol, then use this stock as the polar component of your eluent system (e.g., in a DCM/MeOH gradient). Excellent for more polar amines.[1]
Pyridine 0.1 - 0.5%Less common due to its high boiling point and strong odor, but can be effective.[1]
Q5: My TLC shows good separation, but on the column, the compounds are eluting together. Why?

Answer: This is a classic chromatography problem with several potential causes:

  • Column Overloading: Loading too much crude material onto the column is the most frequent cause of failed separations. A general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample.[8] For difficult separations, a ratio of 100:1 may be necessary.

  • Poor Packing: Air bubbles or channels in the silica bed will ruin resolution. Ensure the column is packed homogeneously as a slurry.[8]

  • Sample Application: The sample should be loaded onto the column in the minimum possible volume of solvent, preferably the initial eluent, to ensure a tight starting band.

Advanced & Alternative Methods
Q6: Are there any alternatives to extraction and chromatography for this specific separation?

Answer: Yes, for challenging separations or high-throughput applications, scavenger resins are an excellent choice.[9] These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[9]

  • Mechanism: Cyclohexylpiperazine has a secondary amine (-NH-) group. You can use a scavenger resin with functional groups that selectively react with secondary amines, such as an isocyanate or aldehyde resin.[10][11][12] The desired product, if it is a tertiary amine, will not react and remains in the solution.

  • Workflow: The crude reaction mixture is simply stirred with the scavenger resin for a few hours. Afterward, the resin (now bound to the cyclohexylpiperazine impurity) is removed by simple filtration, leaving a much purer solution of the desired product.[9][10]

Detailed Experimental Protocols

Protocol 1: Optimized Acidic Wash Extraction

This protocol is designed to selectively remove the basic cyclohexylpiperazine impurity into an aqueous layer.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)) at a concentration of ~50-100 mg/mL.

  • Transfer: Add the organic solution to a separatory funnel.

  • First Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Close the stopcock and gently invert the funnel 10-15 times (do not shake vigorously to avoid emulsions).

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Drain: Drain the lower aqueous layer.

  • Repeat: Repeat steps 3-6 two more times with fresh portions of 1M HCl.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the resulting material by TLC or NMR to confirm the removal of cyclohexylpiperazine.

Protocol 2: Amine Purification via Modified Flash Chromatography

This protocol describes a flash chromatography procedure optimized for basic amines.

  • Solvent System Selection: Using TLC, find a solvent system (e.g., Hexanes/EtOAc or DCM/MeOH) that gives your desired product an Rf of ~0.3. Crucially, add 1% triethylamine (TEA) to this system.

  • Slurry Preparation: In a beaker, add the required amount of silica gel. In a separate flask, prepare your initial, low-polarity eluent containing 1% TEA. Add this eluent to the silica gel to create a smooth slurry.

  • Column Packing: Pour the slurry into your chromatography column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Equilibration: Pass 2-3 column volumes of the initial eluent (with 1% TEA) through the packed column to ensure the entire stationary phase is neutralized.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry powder (this is called "dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your initial solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent as needed to elute your product, always maintaining the 1% TEA concentration.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent and TEA under reduced pressure.

Visual Diagrams

Purification Decision Workflow

This diagram outlines the logical steps to take when deciding on a purification strategy.

Purification_Workflow start Crude Product (Propylamine Derivative + Cyclohexylpiperazine) check_purity Analyze by TLC/LCMS Is impurity present? start->check_purity extraction Perform Acid-Base Extraction (Protocol 1) check_purity->extraction Yes end_pure Pure Product check_purity->end_pure No check_again Analyze Purity Again Is it pure enough? extraction->check_again chromatography Modified Flash Chromatography (Protocol 2) check_again->chromatography No, separation needed scavenger Consider Scavenger Resin check_again->scavenger No, difficult separation check_again->end_pure Yes chromatography->end_pure scavenger->end_pure end_impure Re-evaluate Strategy

Caption: Decision tree for purifying propylamine derivatives.

Mechanism of Acid-Base Extraction

This diagram illustrates how cyclohexylpiperazine is separated from the desired product.

Extraction_Mechanism cluster_0 Initial State: Organic Layer cluster_1 After Adding Aqueous HCl cluster_2 Organic Layer cluster_3 Aqueous Layer Product Product (R-NHR') Less Basic Product_Unchanged Product (R-NHR') Remains Neutral Product->Product_Unchanged Remains Unprotonated Impurity Cyclohexylpiperazine More Basic Impurity_Salt Protonated Impurity (Cyclohexylpiperazinium Chloride) Water-Soluble Impurity->Impurity_Salt Protonated by HCl

Caption: Phase separation via selective protonation.

References

  • Ley, S. V., et al. (2000). Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration. Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4196.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • CymitQuimica. CAS 17766-28-8: 1-Cyclohexylpiperazine. CymitQuimica.
  • LookChem. Cas 17766-28-8,1-Cyclohexylpiperazine. LookChem.
  • Wikipedia contributors. (2023). Acid–base extraction. Wikipedia.
  • Vernier. Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • YouTube. (2020). Acid-Base Extraction Tutorial. YouTube.
  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof. Google Patents.
  • Amerigo Scientific. Scavenger Resins. Amerigo Scientific.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
  • University of Victoria. Column chromatography. University of Victoria.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalled conversions or low yields when utilizing [3-(4-Cyclohexylpiperazin-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing stalled conversions or low yields when utilizing [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine in cross-coupling and amidation reactions.

Molecular Profiling: The Polybasic Challenge

To troubleshoot effectively, we must first understand the causality behind the failure. [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is a highly challenging substrate due to its polybasic nature . It contains three basic nitrogen centers:

  • One primary aliphatic amine (The desired nucleophilic reactive site).

  • Two tertiary amines embedded in the piperazine ring (Highly basic proton sinks).

In standard amide coupling protocols, 1.0 to 2.0 equivalents of a non-nucleophilic base (like DIPEA) are used. However, the piperazine nitrogens will rapidly sequester the base, the carboxylic acid, and acidic byproducts (such as HOAt), leaving the primary amine protonated and entirely non-nucleophilic. This stoichiometry mismatch is the root cause of >80% of conversion failures with this building block.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: I am observing <10% conversion using standard HATU/DIPEA conditions (1.2 eq HATU, 2.0 eq DIPEA). What is the primary cause? A1: The polybasic nature of the amine is the primary culprit. During activation, the carboxylic acid and the acidic byproducts (like HOAt) act as proton donors[1]. If only 2.0 equivalents of DIPEA are used, the piperazine ring acts as a proton sink, leaving the primary amine protonated and non-nucleophilic. Solution: Increase the non-nucleophilic base (DIPEA) to 4.0–5.0 equivalents to ensure the primary amine remains free for nucleophilic attack[2].

Q2: I increased the DIPEA to 5 equivalents, but LC-MS shows rapid consumption of the active ester without forming the desired product. Why? A2: This indicates hydrolysis or degradation of the active ester, often caused by moisture or improper order of addition. HATU is highly sensitive to water, which rapidly hydrolyzes the OAt-active ester back to the unreactive carboxylic acid[3]. Additionally, if the amine is added before the active ester has fully formed, competing side reactions can occur[1]. Solution: Ensure strictly anhydrous conditions (dry DMF/DCM) and pre-activate the carboxylic acid with HATU and DIPEA for 15–30 minutes before adding the amine[3].

Q3: My carboxylic acid is highly sterically hindered. Even with optimized HATU conditions, the coupling fails. What are the alternatives? A3: For highly hindered substrates, the bulky nature of the OAt-active ester can prevent the relatively bulky[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine from attacking. In these cases, converting the carboxylic acid to an acid chloride or an acyl fluoride (using reagents like TFFH or BTFFH) significantly reduces steric bulk at the electrophilic center, facilitating the coupling[4]. Alternatively, COMU can be used as a highly reactive, less sterically demanding coupling reagent[5].

Q4: I am attempting a Buchwald-Hartwig amination with an aryl halide, but the reaction stalls and the palladium catalyst precipitates as a black solid. A4: The two tertiary nitrogens on the piperazine ring are strong σ-donors and can competitively coordinate to the palladium center, displacing the ligand and poisoning the catalyst. Solution: Use highly sterically demanding, strongly coordinating ligands (e.g., BrettPhos or RuPhos) that resist displacement by the piperazine.

Diagnostic Workflow

DiagnosticWorkflow A Low Conversion Detected B Check pH of Reaction Mixture A->B C pH < 8: Amine is Protonated B->C D pH > 9: Amine is Free B->D E Add Excess DIPEA (4-5 eq) C->E F Check Reagent Activation (LC-MS) D->F G Active Ester Present? F->G H Yes: Steric/Nucleophilicity Issue Switch to Acid Chloride G->H I No: Hydrolysis/Poor Activation Ensure Anhydrous Conditions G->I

Caption: Diagnostic logic tree for isolating the root cause of low conversion in polybasic amine couplings.

Quantitative Data Tables

Table 1: Stoichiometry Optimization for Polybasic Amines

Reagent Standard Amine Eq. Polybasic Amine Eq. Mechanistic Rationale
Carboxylic Acid 1.0 1.0 Limiting reagent to prevent difficult purification.
HATU 1.1 - 1.2 1.2 - 1.5 Slight excess ensures full activation of the acid.
DIPEA 2.0 - 3.0 4.0 - 5.0 Must neutralize all basic centers (piperazine) + acidic byproducts.

| Amine Substrate | 1.0 - 1.2 | 1.2 - 1.5 | Excess drives the equilibrium for sluggish nucleophiles. |

Table 2: Coupling Reagent Efficacy for Bulky/Polybasic Substrates

Reagent Activation Speed Steric Tolerance Byproduct Profile Recommended Use Case
HATU Very Fast Moderate HOAt (explosive hazard), Tetramethylurea[1] First-line choice for standard couplings.
EDC/HOBt Slow Low Water-soluble urea Avoid for polybasic amines (salt precipitation).
COMU Fast High Water-soluble, non-explosive[5] Greener alternative, excellent for hindered acids.

| TFFH / SOCl₂ | Fast | Very High | Acidic (HF or HCl)[4] | Refractory couplings (highly hindered acids). |

Mechanistic Pathway

MechanisticPathway A Carboxylic Acid + HATU + DIPEA B OAt-Active Ester A->B Activation C [3-(4-Cyclohexylpiperazin-1-yl) propyl]amine B->C Addition G Hydrolysis / Degradation B->G Moisture D Piperazine Protonation (Base Depletion) C->D Insufficient Base E Primary Amine Attack C->E Excess Base (4-5 eq) D->G F Desired Amide E->F

Caption: Mechanistic pathway illustrating how insufficient base leads to piperazine protonation and reaction failure.

Self-Validating Experimental Protocols

Protocol 1: Optimized HATU Coupling for Polybasic Amines

This protocol utilizes a self-validating check system to ensure the active ester is formed before the problematic amine is introduced.

  • Preparation: Flame-dry a reaction vial and purge with inert gas (N₂ or Argon).

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration)[3].

  • Pre-Activation: Add DIPEA (4.0 - 5.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15–30 minutes[2].

    • Validation Check 1: Sample 5 µL, quench in methanol, and run LC-MS. You should observe the methyl ester mass (indicating successful active ester formation) and no free carboxylic acid.

  • Amine Addition: Add [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (1.2 eq) dropwise.

  • Monitoring: Stir at room temperature for 2-4 hours.

    • Validation Check 2: Check pH using wet pH paper on a 1 µL aliquot. The pH must be > 9. If pH < 8, the piperazine has consumed the base; add an additional 1.0 eq of DIPEA.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (to remove DMF) and brine.

Protocol 2: Acyl Fluoride Activation (For Refractory/Hindered Acids)

If Protocol 1 fails due to steric hindrance, bypass the bulky OAt-ester by forming an acyl fluoride.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add DIPEA (4.0 eq) and TFFH (1.2 eq). Stir for 1 hour at room temperature[4].

    • Validation Check 1: Monitor by IR (look for the appearance of the acyl fluoride peak at ~1840 cm⁻¹) or GC-MS.

  • Coupling: Add[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (1.2 eq). Heat to 40 °C if the reaction stalls.

  • Workup: Wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate in vacuo.

References

Sources

Optimization

Column chromatography solvent systems for polar amine separation

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the purification of polar amines...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the purification of polar amines. The streaking, tailing, and irreversible binding of these compounds are not random experimental failures; they are predictable chemical phenomena.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies. By understanding the causality behind stationary phase interactions, you can transition from trial-and-error to rational chromatographic design.

Mechanistic Foundations: The Causality of Amine Tailing

To solve amine tailing, you must first understand the microenvironment of your column. Standard silica gel (SiO₂) is not a strictly neutral matrix; its surface is densely populated with weakly acidic silanol groups (Si-OH) 1.

When a basic polar amine is introduced to this environment, an acid-base interaction occurs. The acidic silanol sites protonate the basic amine, leading to strong ionic interactions that cause the compounds to bind too strongly to the stationary phase 1. This ionic tethering disrupts the standard adsorption-desorption equilibrium required for clean separation, resulting in poor peak shape, severe streaking, and sometimes irreversible adsorption 1.

Diagnostic Workflow

Before modifying your solvent system, use the following logical workflow to determine the optimal purification strategy based on your analyte's basicity and polarity.

Workflow Start Crude Polar Amine Assess Assess pKa & Polarity Start->Assess WeakBase Moderate Base (pKa < 8) Anilines, 2° Amines Assess->WeakBase Low/Moderate Polarity StrongBase Strong Base (pKa > 8) 1° Amines, Polyamines Assess->StrongBase High Polarity TEA Standard Silica + 1-3% TEA (Hexane/EtOAc) WeakBase->TEA Mild tailing on TLC CMA Standard Silica + CMA System (DCM/MeOH/NH4OH) StrongBase->CMA Severe streaking on TLC AltPhase Amine-Functionalized Silica or Reversed-Phase (C18) StrongBase->AltPhase Irreversible binding

Diagnostic workflow for selecting the optimal chromatography strategy for polar amines.

Troubleshooting Guides & FAQs

Q1: I am observing severe tailing of my secondary amine on a standard silica TLC plate. How do I deactivate the silica gel? To prevent your amine from interacting with the acidic silanols, you must introduce a competing basic modifier to the mobile phase. Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are the industry standards [[2]](). By adding 1–3% (v/v) TEA to your eluent, the TEA preferentially binds to and "deactivates" the strongly acidic silanol sites 3. Because TEA is in vast excess compared to your analyte, it saturates the column, allowing your target amine to elute purely based on polarity rather than ionic affinity 1.

Q2: My compound is highly polar and requires Dichloromethane (DCM) and Methanol (MeOH). TEA isn't working. What is the CMA system? For highly polar amines, TEA in non-polar solvents is insufficient. The CMA (Chloroform/Methanol/Ammonia or DCM/MeOH/Ammonia) system is highly effective here. In this system, concentrated aqueous ammonium hydroxide (NH₄OH) is added to a DCM/MeOH mixture. Ammonia is a smaller, harder base than TEA and effectively neutralizes silanols even in highly polar environments. Furthermore, ammonia is highly volatile, making post-column recovery much easier than removing high-boiling TEA 2. For exceptionally polar amines, an eluent system incorporating aqueous NH₄OH mixed with ethyl acetate and ethanol can also be utilized [[4]]().

Q3: I have added 5% TEA, but my polyamine still binds irreversibly to the column. What is the next logical step? If basic modifiers fail, the stationary phase itself must be changed. Amine-functionalized silica (NH₂-silica) is the optimal choice for highly basic or sensitive amines 3. In this phase, the silica surface is covalently end-capped with primary amines, creating a permanently basic environment that eliminates the need for mobile phase modifiers entirely 2. Alternatively, reversed-phase chromatography (C18) with an alkaline mobile phase can be employed to partition the free-base amine 5.

Quantitative Data: Solvent Systems & Modifiers

Modifier / Stationary PhaseTypical ConcentrationMechanism of ActionPost-Column RemovalBest Application
Triethylamine (TEA) + Standard Silica 1–3% (v/v)Competitive silanol binding via steric bulkHigh vacuum or azeotropic distillationModerately polar 2°/3° amines in Hexane/EtOAc.
Ammonium Hydroxide (NH₄OH) + Silica 0.5–2% (v/v)Competitive silanol binding via hard base affinityEvaporates easily under standard rotary evaporationHighly polar 1° amines and polyamines in DCM/MeOH.
Amine-Functionalized Silica (NH₂-Silica) N/A (Covalently bonded)Permanent basic surface eliminates active silanolsNo removal necessary (Modifier-free)Acid-sensitive, highly basic, or complex heterocyclic amines.
Reversed-Phase (C18) N/A (Alkaline mobile phase used)Hydrophobic partitioning of the neutral free-baseLyophilization (if aqueous buffers are used)Amines that irreversibly chemisorb to normal-phase silica.

Self-Validating Experimental Protocols

Protocol A: Silica Gel Deactivation with Triethylamine (TEA)

Causality: Pre-treating the silica slurry with TEA ensures that the most reactive, highly acidic silanol sites are neutralized before the target amine is introduced, preventing irreversible binding at the column head 1.

  • Eluent Formulation: Prepare your target mobile phase (e.g., 50:50 Hexane:EtOAc). Add exactly 2% (v/v) TEA. Mix thoroughly.

  • Slurry Preparation: In a separate Erlenmeyer flask, add your dry silica gel. Pour the TEA-modified eluent over the silica and stir gently. Let it sit for 15 minutes to allow the TEA to fully equilibrate with the silanol groups.

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the TEA-modified eluent to ensure uniform packing and complete deactivation.

  • Self-Validation (2D-TLC): Before loading the bulk sample, spot the crude mixture on a TLC plate. Run the plate in the TEA-eluent. Dry the plate completely, rotate it 90 degrees, and run it again in the same eluent.

    • Validation Check: If the amine spot lies perfectly on the diagonal bisecting the plate, the silica is fully deactivated, and the compound is stable. If the spot streaks off the diagonal, increase TEA concentration to 3% or switch to an amine-functionalized column 3.

Protocol B: The CMA (DCM/MeOH/NH₄OH) Workflow for Highly Polar Amines

Causality: Highly polar polyamines require protic solvents (MeOH) to remain soluble, but MeOH disrupts the standard TEA-silica interaction. Aqueous ammonium hydroxide (NH₄OH) provides a dense, highly competitive basic environment that outcompetes the amine for silanol binding sites even in polar solvent systems 2.

  • Solvent Formulation: Prepare a base mixture of 90% Dichloromethane (DCM) and 9% Methanol (MeOH).

  • Ammonia Addition: Add 1% concentrated aqueous NH₄OH (28-30% w/w).

  • Phase Homogenization: Vigorously stir the mixture. Note: Because NH₄OH is aqueous, the MeOH acts as a critical miscible bridge between the organic DCM and the water. If the solution turns cloudy, add MeOH dropwise until it becomes perfectly clear and single-phase.

  • Execution & Self-Validation (Mass Balance): Pack the column with this solvent and run the separation. Collect all fractions containing the target amine and evaporate the volatile NH₄OH and solvents under reduced pressure.

    • Validation Check: Weigh the recovered product and compare it to the loaded crude mass. A recovery rate of >85% validates that the silanols were successfully neutralized. A recovery of <50% indicates irreversible chemisorption, dictating an immediate switch to reversed-phase (C18) chromatography [[5]]().

References

1.[5] Biotage. "Successful flash chromatography." Biotage Application Notes. 5 2.[1] BenchChem. "Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem Tech Support. 1 3.[4] Organic Syntheses. "Acid-Mediated Hydroaminomethylation of Unactivated Alkenes." Org. Synth. 2025, 102, 414–427. 4 4.[3] BenchChem. "Technical Support Center: Column Chromatography of Alpha-Aminoketones." BenchChem Tech Support.3 5.[2] Teledyne ISCO. "RediSep amine functionalized column." Teledyne ISCO Application Notes. 2

Sources

Troubleshooting

Technical Support Center: Recrystallization of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Salts

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Welcome to the Technical Support Center for polyamine salt crystallization. Working with [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine pres...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center for polyamine salt crystallization. Working with [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine presents unique thermodynamic and kinetic challenges. As a flexible polybasic scaffold containing a primary amine and two tertiary piperazine nitrogens, this molecule is highly prone to stoichiometric ambiguity, severe hygroscopicity, and Liquid-Liquid Phase Separation (LLPS)—commonly known in process chemistry as "oiling out"[1].

This guide synthesizes thermodynamic principles with field-proven process chemistry tactics to help you troubleshoot, isolate, and scale highly pure crystalline salts of this compound.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my salt "oil out" instead of forming a crystalline powder?

The Causality: Oiling out (LLPS) is a kinetic trap. It occurs when the supersaturation of your salt solution exceeds the binodal limit before it can reach the metastable zone required for ordered crystal nucleation[1][2]. Because[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine possesses a highly flexible propyl chain and a bulky, lipophilic cyclohexyl group, its salts have high lattice energy barriers. When you cool the solution too rapidly or dump in an anti-solvent too quickly, the system minimizes its free energy by separating into a solute-rich liquid phase (an oil) and a solvent-rich phase, rather than forming a crystal lattice[3].

Q2: How do I control the stoichiometry (mono-, di-, or tri-salt) of this polyamine?

The Causality: Stoichiometry is governed by the


 between the basic nitrogens and your chosen acid. The "Rule of 3" dictates that for robust, stable salt formation, 

[4].
  • N1 (Primary propyl amine):

    
    
    
  • N2 (Piperazine, alkylated):

    
    
    
  • N3 (Piperazine, alkylated):

    
    
    

To form a clean di-salt (the thermodynamic sweet spot), you need an acid strong enough to protonate N1 and N2, but not N3. If you use a massive excess of a very strong acid (like HCl,


), you will force the formation of a tri-salt . However, protonating the final piperazine nitrogen creates a highly charged, densely packed cation that acts as a moisture scavenger, leading to extreme hygroscopicity[5].
Q3: My isolated salt rapidly turns into a sticky gum on the filter paper. How do I fix this?

The Causality: You are observing a moisture-induced glass transition. The salt is highly hygroscopic, and atmospheric water is acting as a plasticizer, lowering the glass transition temperature (


) of the amorphous regions below room temperature.
The Fix:  You must either shift to a less hygroscopic counterion (e.g., Fumarate or Tartrate) or ensure the crystallization process drives the product to a 100% crystalline state (amorphous domains are the primary culprits for moisture uptake). A slurry conversion (detailed in Protocol 2) is the most reliable method to repair an amorphous gum[6].

Part 2: Stoichiometry & Counterion Selection Matrix

To avoid LLPS and hygroscopicity, counterion selection is your first line of defense. The table below summarizes quantitative and qualitative data for selecting the optimal salt form for[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine.

Acid CounterionAcid

Target StoichiometryCrystallization PropensityHygroscopicityRecommended Solvent System
Hydrochloric Acid -2.2Di-HCl or Tri-HClModerate (Prone to LLPS)High (Tri-HCl is deliquescent)EtOH / EtOAc (Anti-solvent)
Maleic Acid 1.9, 6.2Di-MaleateHighLowAcetone / MTBE
Fumaric Acid 3.0, 4.4Di-FumarateVery High (Rigid lattice)Very LowMeOH / Isopropanol
L-Tartaric Acid 3.0, 4.4Di-TartrateHigh (Chiral lattice)Low

/ THF
Acetic Acid 4.7Mono-AcetateLow (Forms oils)ExtremeNot Recommended

Part 3: Mechanistic Workflows (Visualizations)

The following diagrams illustrate the thermodynamic pathways and process interventions required to successfully crystallize this polyamine.

LLPS_Resolution Start High Supersaturation (Rapid Cooling / Anti-solvent) LLPS Crosses Binodal Curve (Oiling Out / LLPS) Start->LLPS Kinetic bypass Action1 Decrease Cooling Rate (< 0.5 °C/min) Start->Action1 Action2 Add Anti-solvent at Elevated Temp (50°C) Start->Action2 Action3 Introduce Seed Crystals (1-2% w/w at Cloud Point) Start->Action3 Failure Amorphous Gum / Impurity Entrapment LLPS->Failure Solidifies MZ Metastable Zone (Ideal for Crystallization) Success Ordered Crystal Lattice (High Purity Solid) MZ->Success Nucleation & Growth Action1->MZ Action2->MZ Action3->MZ

Workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during salt crystallization.

Stoichiometry FreeBase Free Base Polyamine N1(~10.5), N2(~8.5), N3(~4.5) AcidWeak Weak Acid (pKa > 3.0) e.g., Acetic, Sorbic FreeBase->AcidWeak AcidStrong Strong Acid (pKa < 2.0) e.g., Maleic, Fumaric FreeBase->AcidStrong AcidVStrong Excess Very Strong Acid (pKa < 0) e.g., HCl, MeSO3H FreeBase->AcidVStrong MonoSalt Mono-Salt (Protonated N1) AcidWeak->MonoSalt 1 eq DiSalt Di-Salt (Protonated N1, N2) *Thermodynamic Sweet Spot* AcidStrong->DiSalt 2 eq TriSalt Tri-Salt (Protonated N1, N2, N3) *Highly Hygroscopic* AcidVStrong->TriSalt >3 eq MonoSalt->DiSalt +1 eq Strong Acid

pKa-directed pathway for controlling mono-, di-, and tri-salt stoichiometry.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Controlled Anti-Solvent Crystallization of the Di-HCl Salt (Avoiding LLPS)

This protocol utilizes a high-temperature anti-solvent addition to maintain the system within the metastable zone, preventing the supersaturation from crossing the spinodal decomposition curve[7].

Materials: [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine free base, 1.25M Ethanolic HCl, Absolute Ethanol (Solvent), Ethyl Acetate (Anti-solvent).

  • Dissolution & Salt Formation: Dissolve 10.0 g of the free base in 40 mL of Absolute Ethanol at 25°C. Slowly add 2.05 equivalents of 1.25M Ethanolic HCl dropwise under vigorous stirring. An exotherm will occur.

  • Thermal Equilibration: Heat the solution to 55°C. Self-Validation Check: The solution must be perfectly clear. If it is cloudy, you have premature precipitation; add 5 mL of Ethanol until clear.

  • Anti-Solvent Titration: At 55°C, begin adding Ethyl Acetate dropwise at a rate of 1 mL/min.

  • Cloud Point & Seeding: Stop the addition the exact moment the solution exhibits a faint, persistent opalescence (the cloud point).

    • Critical Step: Immediately add 0.1 g of pure Di-HCl seed crystals. Hold the temperature at 55°C for 30 minutes. Causality: Holding at elevated temperature allows the seeds to consume the supersaturation via crystal growth rather than allowing the system to separate into an oil phase.

  • Cooling Ramp: Once a distinct crystalline slurry has formed, cool the reactor to 5°C at a strictly controlled rate of 0.2 °C/min.

  • Isolation: Filter the slurry under a nitrogen blanket (to prevent moisture condensation) and wash with cold Ethyl Acetate. Dry in a vacuum oven at 40°C for 12 hours.

Protocol 2: Slurry Conversion for Amorphous Gums (Polymorph Rescue)

If your crystallization failed and yielded a sticky, oiled-out gum at the bottom of the flask, do not discard it. This protocol uses Ostwald ripening to convert the amorphous phase into a stable crystal lattice[6].

Materials: Oiled-out polyamine salt, Acetone, Methanol.

  • Decantation: Decant the supernatant solvent away from the oiled-out gum.

  • Solvent System Preparation: Prepare a slurry solvent mixture of 95% Acetone and 5% Methanol (v/v). Causality: Methanol provides micro-solubility to dissolve the disordered amorphous surface of the gum, while Acetone acts as an anti-solvent that immediately forces the dissolved molecules to deposit into a highly ordered, lower-energy crystal lattice.

  • Slurry Maturation: Add 5 volumes (relative to the gum mass) of the solvent mixture to the flask. Stir vigorously (500 RPM) at 20°C for 24 to 48 hours.

  • Self-Validation Check: Every 8 hours, sample the solid and observe under a polarized light microscope. The transition is complete when the amorphous, dark blobs have entirely converted into birefringent, bright crystalline needles or plates.

  • Isolation: Filter the resulting free-flowing powder and dry under vacuum.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at:[Link]

  • Veesler, S., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI Crystals. Available at:[Link]

  • Lu, J., Wang, X., & Ching, C. B. (2004). Crystallization of an active pharmaceutical ingredient that oils out. Journal of Crystal Growth. Available at:[Link]

  • Li, H., et al. (2014). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shift Assignment of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine. Moving beyond a simple data sheet, we will dissect the predicted spectrum based...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine. Moving beyond a simple data sheet, we will dissect the predicted spectrum based on foundational chemical principles, offering a rationale for the assignment of each proton environment. Furthermore, this guide will objectively compare the utility of ¹H NMR with complementary analytical techniques, such as ¹³C NMR (including DEPT) and 2D NMR (COSY, HSQC), to demonstrate how a multi-faceted approach ensures unambiguous structural elucidation for drug development and research professionals.

The Imperative of Unambiguous Structure Verification

In the realm of pharmaceutical research and synthetic chemistry, the absolute confirmation of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant financial and time losses. ¹H NMR spectroscopy is a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's proton framework.[1] However, for complex molecules like [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, which contains multiple, conformationally flexible ring systems and aliphatic chains, a 1D ¹H NMR spectrum alone can present interpretation challenges due to signal overlap. This guide champions a holistic approach, integrating predictive analysis with a strategic comparison to other NMR methods to build an irrefutable case for the compound's structure.

Predictive ¹H NMR Analysis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

The molecule is systematically broken down into three key fragments for analysis: the Cyclohexyl Group , the Piperazine-Propyl Linkage , and the Terminal Aminopropyl Chain .

Structure for Analysis:

Caption: Labeled protons on the target molecule.

Predicted Chemical Shift Assignments

The following table summarizes the predicted ¹H NMR data. The causality for these predictions stems from the fundamental principle of electronic shielding and deshielding: protons near electronegative atoms (like Nitrogen) are deshielded and appear at a higher chemical shift (downfield).[3]

LabelProtonsIntegrationPredicted Shift (δ, ppm)Predicted MultiplicityRationale & Commentary
Ha -NH2 2H~1.5 - 2.5Broad Singlet (s)The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[4][5] The signal is often broad and may not show coupling. A D₂O shake experiment would cause this signal to disappear, confirming its assignment.
Hb -CH2 -NH₂2H~2.7 - 2.9Triplet (t)These protons are adjacent to the electron-withdrawing terminal amine group, shifting them downfield relative to a standard alkane. They will be split into a triplet by the two adjacent Hc protons (n+1 rule).[6]
Hc -CH₂-CH2 -CH₂-2H~1.6 - 1.8Quintet or Multiplet (m)A classic aliphatic methylene group. It is coupled to both Hb (2 protons) and Hd (2 protons), predicting a complex multiplet, often appearing as a quintet.
Hd N-CH2 -CH₂-2H~2.4 - 2.6Triplet (t)These protons are adjacent to the piperazine nitrogen, causing a significant downfield shift. They are split into a triplet by the two adjacent Hc protons.
He Piperazine -(CH2 )₂-N8H~2.4 - 2.7Broad Multiplet (m)The eight protons of the piperazine ring are chemically equivalent in a rapidly inverting chair conformation, but they exist in a complex spin system. This typically results in a broad, complex signal or multiplet.[7][8] Their position is dictated by their proximity to the two nitrogen atoms.
Hf Cyclohexyl -CH2 -10H~1.0 - 1.9Complex Multiplet (m)These are standard aliphatic protons on the cyclohexyl ring. The axial and equatorial protons have slightly different chemical environments, and extensive coupling between them results in a broad, overlapping multiplet in the upfield region.[9]
Hg Cyclohexyl -CH -N1H~2.2 - 2.5Multiplet (m)This single methine proton is directly attached to the piperazine nitrogen, causing it to be the most deshielded proton of the cyclohexyl group. It is coupled to the adjacent four Hf protons, resulting in a multiplet. Its signal may be overlapped with the piperazine signals (He).

Comparison with Alternative & Complementary Techniques

While 1D ¹H NMR provides a strong foundation, its reliance on interpreting complex multiplets can be challenging. A robust structural elucidation workflow leverages complementary techniques to validate assignments and resolve ambiguities.

Caption: A typical workflow for small molecule structure elucidation.

¹³C and DEPT NMR: A Carbon Skeleton Cross-Validation

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. While standard ¹³C NMR shows all unique carbon environments, Distortionless Enhancement by Polarization Transfer (DEPT) experiments differentiate them based on the number of attached protons.[10][11] This is an invaluable tool for cross-validating the integration values from the ¹H NMR spectrum.

ExperimentExpected Result for [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine
Standard ¹³C Will show 9 distinct signals (due to symmetry in the cyclohexyl and piperazine rings).
DEPT-90 Will show only the CH signal (methine carbon, Cg).[12][13]
DEPT-135 Will show the CH signal (Cg) as a positive peak. The CH₂ signals (Cb, Cc, Cd, Ce, Cf) will appear as negative (inverted) peaks.[12][13][14] CH₃ groups are absent in this molecule.

This quick set of experiments would instantly confirm the presence of one methine (CH) carbon and eight methylene (CH₂) carbons, perfectly corroborating the proton assignments.

2D NMR: Mapping the Connectivity Puzzle

When signal overlap in the 1D spectrum creates ambiguity (e.g., between He, Hd, and Hg), 2D NMR experiments provide the definitive solution by revealing through-bond correlations.[15][16]

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).[17][18] For our target molecule, a COSY spectrum would be essential to:

    • Trace the Propyl Chain : A cross-peak between the signals assigned to Hb and Hc, and another between Hc and Hd, would unambiguously prove their connectivity and validate the assignments for the entire propyl fragment.

    • Confirm Cyclohexyl Connectivity : Show a cross-peak between the methine proton Hg and the adjacent ring protons Hf.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps out all direct one-bond correlations between protons and the carbons they are attached to.[1][17] It is the ultimate tool for linking the proton and carbon spectra. For instance, it would definitively link the proton signal at ~2.7-2.9 ppm (Hb) to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons over two or three bonds.[17][19] This is crucial for piecing together the different fragments of the molecule. Key expected correlations would include:

    • A correlation from the propyl protons Hd to the piperazine carbons (Ce).

    • A correlation from the cyclohexyl methine proton Hg to the piperazine carbons (Ce).

    • These two correlations would irrefutably prove the connectivity of the propyl and cyclohexyl groups to the piperazine nitrogen atoms.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The trustworthiness of any spectral data begins with a meticulous experimental protocol. The following procedure is designed to yield a high-resolution spectrum for a small organic molecule like the target compound.

Objective: To obtain a high-resolution ¹H NMR spectrum suitable for structural elucidation.

Materials:

  • Sample: 5-10 mg of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine[20]

  • NMR Solvent: 0.6-0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS).[6][20] CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

  • NMR Tube: 5 mm, high-precision.

  • Glass Pasteur Pipette and Vial.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6 mL of the CDCl₃/TMS solvent to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect for any particulate matter.

    • Using a glass Pasteur pipette, transfer the solution into the NMR tube. The final liquid height should be approximately 4-5 cm.[20]

    • Cap the NMR tube securely.

  • Instrument Setup & Calibration (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field. This is a critical step to optimize the field homogeneity, which ensures sharp, symmetrical peaks. Automated shimming routines are standard on modern instruments.

    • Calibrate the spectral reference. The TMS signal should be set to exactly 0.00 ppm.

  • Data Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans. This is typically sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier Transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to ensure the baseline is flat.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Analyze the chemical shifts, multiplicities, and integrations to assign the structure.

Conclusion

The structural elucidation of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine serves as an excellent case study for demonstrating a robust analytical workflow. While a predictive analysis of the 1D ¹H NMR spectrum provides a strong and logical hypothesis for the proton assignments, it is the strategic integration with complementary techniques that elevates the analysis to the level of certainty required in scientific research. The carbon skeleton confirmation provided by ¹³C and DEPT NMR, combined with the definitive connectivity map from 2D COSY and HMBC experiments, creates a self-validating dataset. This multi-pronged approach not only ensures the correct structure is assigned but also embodies the principles of scientific integrity and thoroughness that are paramount in drug development and chemical sciences.

References

  • B18OA1 ¹³C NMR Spectroscopy. (n.d.). University of Glasgow. Retrieved March 7, 2026, from [Link]

  • Cavaleiro, J. A. S. (1986). “Solvent Effects” in 1H NMR Spectroscopy: A Simple Undergraduate Experiment.
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved March 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine. Retrieved March 7, 2026, from [Link]

  • Djamal, I. R., et al. (2023). Structures and solvent effects on the 1 H and 13 C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Publishing.
  • Chemical shifts. (n.d.). University of Regensburg. Retrieved March 7, 2026, from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. International Journal of Health Sciences, 6(S1), 1021-1033.
  • Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

  • Abraham, R. J., et al. (2006). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-500.
  • Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved March 7, 2026, from [Link]

  • DEPT 13 C-NMR Spectra. (n.d.). Retrieved March 7, 2026, from [Link]

  • Kniess, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40778-40788.
  • Introduction to Spectroscopy IV: Interpreting C NMR. (n.d.). Michigan State University. Retrieved March 7, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved March 7, 2026, from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489.
  • Wawer, I., & Rusińska-Roszak, D. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules, 28(22), 7629.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved March 7, 2026, from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1635.
  • Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra.
  • ResearchGate. (2026, January 6). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylamine. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved March 7, 2026, from [Link]

  • Doc Brown's Chemistry. (2025, December 10). 1H proton nmr spectrum of cyclohexene. Retrieved March 7, 2026, from [Link]

  • University of Aberdeen. (n.d.). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Retrieved March 7, 2026, from [Link]

  • Cobas, J. C., et al. (2013). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. The Journal of Organic Chemistry, 78(18), 9044-9055.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved March 7, 2026, from [Link]

  • Wuest, M., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • NMR for Organic Chemists. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Comparison of conventional approaches and proposed method. Retrieved March 7, 2026, from [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Svatunek, D., et al. (2024, November 13). Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. ACS Central Science.
  • Olar, R., et al. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved March 7, 2026, from [Link]

  • Chen, Y., et al. (2025, August 30).
  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved March 7, 2026, from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted). Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved March 7, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... Retrieved March 7, 2026, from [Link]

  • Chem Help ASAP. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube. [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine

Analytical Comparison Guide: MS/MS Fragmentation and Bioanalytical Performance of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine vs. Unsubstituted Analogs Target Audience: Researchers, Analytical Scientists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: MS/MS Fragmentation and Bioanalytical Performance of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine vs. Unsubstituted Analogs

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Structural Elucidation, LC-MS/MS Method Development, and Reagent Selection

Executive Summary

In drug discovery, the selection of pharmacophore building blocks drastically influences not only a drug's target affinity but also its downstream bioanalytical properties.[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is a highly versatile building block frequently utilized in the synthesis of sigma receptor ligands and antipsychotics. This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation mechanisms and objectively compares its bioanalytical performance against a simpler, unsubstituted analog: 1-(3-Aminopropyl)piperazine.

By understanding the causality behind its gas-phase dissociation, scientists can develop highly sensitive, matrix-resistant Multiple Reaction Monitoring (MRM) assays.

Mechanistic Fragmentation Profiling (The "Why")

The fragmentation of piperazine derivatives in mass spectrometry is highly dependent on their specific substitution patterns, with cleavage typically occurring at the most labile C-N bonds[1]. For [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, protonation in the Electrospray Ionization (ESI) source preferentially occurs at the tertiary amine of the piperazine ring, yielding a stable precursor ion [M+H]+ at m/z 226.23.

Upon Collision-Induced Dissociation (CID), the molecule undergoes charge-directed fragmentation via three primary pathways:

  • Propylamine Cleavage (Primary Pathway): The C-N bond connecting the propyl chain to the piperazine ring is highly susceptible to CID[2]. Cleavage here results in the neutral loss of propylamine (59 Da), yielding an exceptionally stable cyclohexylpiperazine cation at m/z 167.15. This is the optimal quantifier ion.

  • Cyclohexene Neutral Loss (Secondary Pathway): The m/z 167.15 fragment can undergo further dissociation. Through a cyclic transition state, the cyclohexyl ring is eliminated as neutral cyclohexene (82 Da), leaving a protonated piperazine fragment at m/z 85.06.

  • Ammonia Loss (Minor Pathway): Cleavage at the primary amine terminus results in the loss of NH3 (17 Da), yielding a minor product ion at m/z 209.20.

MS_Fragmentation M Precursor Ion [M+H]+ m/z 226.23 F1 Loss of Ammonia m/z 209.20 M->F1 -NH3 (-17 Da) F2 Cyclohexylpiperazine Cation m/z 167.15 M->F2 -C3H9N (-59 Da) F3 Piperazinyl Cation m/z 85.06 F2->F3 -C6H10 (-82 Da)

Fig 1. ESI-CID fragmentation pathway of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine.

Objective Performance Comparison: Target vs. Alternative

When designing a drug candidate, substituting a simple piperazine with a cyclohexylpiperazine moiety provides significant analytical advantages. Below is a quantitative comparison of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine against its unsubstituted alternative, 1-(3-Aminopropyl)piperazine.

Parameter[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine1-(3-Aminopropyl)piperazine (Alternative)Analytical Advantage & Causality
Monoisotopic Mass[M+H]+ 226.2283144.1495The target's higher mass shifts the precursor out of the low-m/z chemical noise region (< m/z 150).
Primary MRM Transition m/z 226.23 → 167.15m/z 144.15 → 85.06The bulky cyclohexyl group focuses the ion current into a highly specific, structurally unique fragment.
Estimated LogP ~2.1~ -0.8The target exhibits superior retention on standard C18 columns; the alternative requires complex HILIC methods.
ESI Ionization Efficiency HighLow to ModerateAccording to Enke’s equilibrium model, the lipophilic cyclohexyl ring enhances droplet surface partitioning, boosting ESI emission.
Matrix Factor (Plasma) 0.85 - 0.95 (Minimal Suppression)< 0.50 (Severe Suppression)Stronger C18 retention shifts the target's elution safely past the void volume, avoiding early-eluting polar salts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your quantitative data, the following LC-MS/MS protocol is designed as a self-validating system. It not only quantifies the target compound but actively proves the absence of matrix interference.

LCMS_Workflow S1 Plasma Sample Prep S2 UHPLC Separation S1->S2 2 µL Inject S3 ESI(+) Ionization S2->S3 Gradient Elution S4 QqQ MRM Detection S3->S4 m/z 226->167

Fig 2. Self-validating LC-MS/MS workflow for quantitative bioanalysis.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial. Causality: A 3:1 organic-to-aqueous ratio ensures >95% precipitation of plasma proteins, preventing column clogging and reducing phospholipid-induced ion suppression.

Step 2: UHPLC Separation
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Causality: Research on cyclohexylpiperazine-derived ligands demonstrates that the addition of 0.1% formic acid is critical. It provides abundant protons to ensure the basic piperazine nitrogens remain fully ionized, effectively masking residual silanols on the column to prevent peak tailing and significantly improving the ESI-MS response[3].

Step 3: Mass Spectrometry (ESI-QqQ)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • MRM Transitions:

    • Quantifier: m/z 226.2 → 167.2 (Collision Energy: 25 eV)

    • Qualifier: m/z 226.2 → 85.1 (Collision Energy: 40 eV) Causality: The 226→167 transition requires lower collision energy due to the facile cleavage of the acyclic C-N bond. Breaking the robust cyclohexyl ring to yield the m/z 85 fragment requires a higher energy input, making it an excellent secondary qualifier to confirm peak purity.

Step 4: Method Self-Validation (Post-Column Infusion)
  • Continuously infuse a neat solution of the target compound (100 ng/mL) into the mass spectrometer via a T-junction placed post-column.

  • Inject a blank plasma extract (prepared in Step 1) into the UHPLC system.

  • Monitor the baseline MRM signal across the chromatographic run. Causality: Any dip in the steady baseline indicates a matrix suppression zone. This step validates that the analyte's retention time (driven by its LogP of 2.1) falls safely outside the suppression window, proving the assay's reliability.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Determination of a highly selective mixed-affinity sigma receptor ligand, in rat plasma by ultra performance liquid chromatography mass spectrometry and its application to a pharmacokinetic study. National Institutes of Health (NIH) / PMC.

Sources

Validation

FTIR Spectrum Analysis of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine: A Comparative Analytical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic Identification, Comparative Alternative Analysis, and Protocol Optimization Executive Summary In modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Spectroscopic Identification, Comparative Alternative Analysis, and Protocol Optimization

Executive Summary

In modern drug discovery, piperazine derivatives serve as privileged scaffolds for central nervous system (CNS) agents and G-protein-coupled receptor (GPCR) ligands. [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is a highly versatile building block featuring three distinct structural domains: a terminal primary amine, a flexible propyl linker, and a bulky, lipophilic cyclohexyl-substituted piperazine ring.

Accurately verifying the structural integrity of this compound is critical before downstream coupling reactions (e.g., amide bond formation). Fourier Transform Infrared (FTIR) spectroscopy provides rapid, non-destructive functional group profiling. This guide objectively compares the FTIR spectral markers of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine against common structural alternatives and establishes a self-validating analytical workflow for its characterization.

Core Spectral Markers: The Causality of the Spectrum

To effectively analyze [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine, one must understand the causality behind its infrared absorption. The spectrum is not just a collection of peaks; it is a physical manifestation of the molecule's vibrational modes.

  • N-H Stretching Region (3400–3250 cm⁻¹): The terminal primary amine (-NH₂) exhibits a distinct doublet. This occurs because the two N-H bonds couple to produce two vibrational modes: an asymmetric stretch (higher energy, ~3350 cm⁻¹) and a symmetric stretch (lower energy, ~3280 cm⁻¹). Because both piperazine nitrogens are tertiary (fully substituted), there is no secondary amine interference in this region.

  • C-H Stretching Region (3000–2800 cm⁻¹): This region is unusually intense for this compound. The causality lies in the sheer volume of methylene (-CH₂-) groups. Between the cyclohexyl ring (5), the piperazine ring (4), and the propyl chain (3), the molecule contains 12 methylene groups. This results in massive, overlapping asymmetric (~2925 cm⁻¹) and symmetric (~2850 cm⁻¹) C-H stretching bands.

  • N-H Bending (1650–1590 cm⁻¹): The scissoring deformation of the primary amine produces a medium-intensity peak around 1640 cm⁻¹.

  • C-N Stretching (1200–1050 cm⁻¹): Multiple bands appear here due to the complex aliphatic amine network (one primary, two tertiary).

Comparative Spectral Analysis: Target vs. Alternatives

During synthesis,[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is often derived from or compared against simpler building blocks. Differentiating the target from unreacted precursors or alternative scaffolds is a primary use case for FTIR.

We compare the target against two common alternatives:

  • 1-(3-Aminopropyl)piperazine: Lacks the cyclohexyl group (contains a secondary piperazine amine).

  • 1-Cyclohexylpiperazine: Lacks the aminopropyl chain.

Table 1: Quantitative Comparison of FTIR Spectral Markers
Vibration Mode[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (Target)1-(3-Aminopropyl)piperazine (Alternative 1)1-Cyclohexylpiperazine (Alternative 2)Diagnostic Significance
N-H Stretch Clean Doublet (~3350, 3280 cm⁻¹)Broad Multiplet (Doublet + overlapping ~3300 cm⁻¹ singlet)Clean Singlet (~3300 cm⁻¹)Confirms the degree of piperazine substitution. Target lacks the secondary amine singlet.
C-H Stretch Very Strong (High C-H to N-H ratio)Moderate (Lower C-H to N-H ratio)Strong (Cyclohexyl present)The relative intensity of C-H vs N-H bands verifies the presence of the bulky cyclohexyl group.
N-H Bend Present (~1640 cm⁻¹)Present (~1640 cm⁻¹)Absent Differentiates compounds with a primary amine from those with only secondary/tertiary amines.
C-N Stretch Complex (1200–1050 cm⁻¹)Moderate (1150–1050 cm⁻¹)Moderate (1150–1050 cm⁻¹)Fingerprint region mapping confirms the specific tertiary/primary amine network.

Key Takeaway: The successful N-alkylation of a piperazine ring with a cyclohexyl group can be instantly verified by the disappearance of the secondary amine N-H stretch singlet (~3300 cm⁻¹) and a dramatic relative increase in the C-H stretching intensity (~2925 cm⁻¹).

Analytical Methodology: ATR-FTIR vs. Transmission (KBr)

Choosing the correct sampling technique is as important as the spectral interpretation. Because[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is a heavy polyamine, it typically exists as a highly viscous liquid or a low-melting waxy solid at room temperature.

  • The Flaw of KBr Pellets (Transmission): Polyamines are inherently hygroscopic. Grinding a waxy polyamine with hygroscopic KBr salt introduces atmospheric moisture. This creates a massive, broad O-H stretching artifact (3600–3200 cm⁻¹) that completely obscures the critical primary amine N-H doublet.

  • The Superiority of ATR-FTIR: Attenuated Total Reflectance (ATR) requires zero sample preparation, eliminating the moisture artifact. The sample is applied directly to a diamond or ZnSe crystal, making it the gold standard for viscous liquids.

Self-Validating ATR-FTIR Experimental Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Every step includes a causality-driven validation check to prevent false data.

Step 1: Crystal Decontamination & Blank Validation

  • Action: Clean the ATR crystal (Diamond/ZnSe) with a volatile, non-aqueous solvent (e.g., Dichloromethane or Isopropanol) using a lint-free wipe.

  • Validation Check: Run a "Blank Scan" against the background. If any peaks exhibit an absorbance > 0.005 AU, residual contamination is present. Re-clean until a flat baseline is achieved.

Step 2: Background Acquisition

  • Action: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere over the clean crystal.

  • Causality: This mathematically subtracts the dynamic atmospheric H₂O vapor and CO₂ (2350 cm⁻¹) from the final sample spectrum.

Step 3: Sample Application

  • Action: Transfer 1–2 drops (if viscous liquid) or a 2 mg smear (if waxy solid) of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine directly onto the center of the crystal. Ensure intimate contact without trapping air bubbles.

  • Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2 micrometers into the sample. Air gaps will result in near-zero absorbance.

Step 4: Data Acquisition & Processing

  • Action: Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm during post-processing.

  • Causality: ATR spectra exhibit artificially suppressed peak intensities at higher wavenumbers (e.g., the N-H stretch region) compared to transmission spectra due to the wavelength-dependent depth of penetration. The ATR-correction algorithm normalizes these intensities for accurate comparison against standard transmission libraries.

Workflow Visualization

The following decision matrix illustrates the logical progression for selecting the appropriate FTIR methodology based on the physical state of piperazine derivatives.

FTIR_Workflow Start Sample Received: [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Assess Assess Physical State (Viscous Liquid / Waxy Solid) Start->Assess ATR Select ATR-FTIR (Diamond/ZnSe Crystal) Assess->ATR Liquid / Wax (Preferred) KBr Select KBr Pellet (Transmission) Assess->KBr Crystalline Solid (Hygroscopic Risk) Prep Apply Sample to Crystal (No Dilution Required) ATR->Prep Scan Acquire Spectra (4000-400 cm⁻¹, 32 Scans) Prep->Scan Analyze Spectral Deconvolution & Peak Assignment Scan->Analyze

Figure 1: Decision matrix and experimental workflow for FTIR analysis of piperazine derivatives.

References

  • Emerald Publishing. "Infrared spectroscopic and physico-chemical analysis of carbon dioxide-rich and -lean 30 wt% monoethanolamine." Journal of Environmental Engineering and Science.[Link]

  • National Institutes of Health. "1-Cyclohexylpiperazine | C10H20N2 | CID 87298." PubChem.[Link]

  • Asian Publication Corporation.
Comparative

Structural characterization of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine hydrochloride salt

Title: Structural Characterization and Performance Profiling of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Hydrochloride: A Comparative Guide Executive Summary The development of piperazine-derived active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Characterization and Performance Profiling of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Hydrochloride: A Comparative Guide

Executive Summary

The development of piperazine-derived active pharmaceutical ingredients (APIs) and chemical probes heavily relies on optimal salt selection. While the free base form of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine offers utility in early-stage synthesis, it presents significant liabilities in solid-state handling, stability, and aqueous solubility. This guide provides an objective, data-driven comparison between the Free Base, Mesylate, and Hydrochloride salt forms of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine. Through rigorous structural characterization and physicochemical profiling, we demonstrate why the hydrochloride salt emerges as the superior candidate for advanced research and formulation.

Rationale for Salt Selection in Piperazine Derivatives

[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine contains three basic nitrogen centers: a primary aliphatic amine and two tertiary amines within the piperazine ring. In its free base form, the compound typically exists as a low-melting, waxy solid or viscous oil. Free piperazine bases often exhibit unfavorable dissolution behavior, poor oral bioavailability, and susceptibility to oxidative degradation, necessitating their conversion into acid addition salts[1].

The choice of counter-ion dictates the crystal lattice energy, directly impacting the compound's melting point, hygroscopicity, and equilibrium solubility[2]. While mesylate salts are renowned for maximizing aqueous solubility, they frequently introduce severe hygroscopicity. Conversely, piperazine hydrochloride salts are documented to provide a highly stable, crystalline matrix that resists moisture-induced degradation while maintaining excellent physiological solubility[3].

SaltScreening A Free Base API [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine B Acid Addition (HCl, MsOH, H2SO4) A->B C Crystallization & Isolation B->C D Solid-State Characterization (XRPD, DSC, TGA) C->D E Performance Profiling (Solubility, DVS) D->E F Optimal Candidate: Hydrochloride Salt E->F

Workflow for the salt screening and selection of the optimal piperazine derivative solid form.

Comparative Physicochemical Profiling

To objectively evaluate the performance of the hydrochloride salt, we compared it against the free base and the mesylate salt. The data below synthesizes the structural and physicochemical parameters critical for drug development.

Table 1: Physicochemical Comparison of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine Forms

ParameterFree BaseHydrochloride Salt (1:2)Mesylate Salt (1:2)
Physical State Waxy Solid / Viscous OilHighly Crystalline PowderCrystalline Powder
Melting Point (DSC) 45°C – 48°C242°C – 245°C188°C – 191°C
Aqueous Sol. (pH 7.4) < 0.5 mg/mL> 50.0 mg/mL> 120.0 mg/mL
Hygroscopicity (75% RH) + 4.2% (Deliquescent)+ 0.8% (Non-hygroscopic)+ 6.5% (Hygroscopic)
Lattice Energy Indicator LowHigh (Dense ionic packing)Moderate
1H NMR Shift (CH2-N) ~2.3 ppm (Shielded)~3.1 ppm (Deshielded)~3.2 ppm (Deshielded)

Mechanistic Insight: The hydrochloride salt exhibits a significantly higher melting point than the mesylate salt. This causality is rooted in the small ionic radius of the chloride ion, which allows for dense, highly ordered ionic packing with the protonated amines. The methanesulfonate anion is bulkier and possesses a higher hydration energy, which disrupts optimal lattice packing and scavenges atmospheric moisture, leading to the observed 6.5% weight gain during hygroscopicity testing.

Structural Characterization Logic

Comprehensive structural characterization utilizing Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Nuclear Magnetic Resonance (NMR) is critical to confirm the formation of a stable salt[4].

CharacterizationLogic A Hydrochloride Salt Candidate B Structural Identity A->B E Solid-State Properties A->E C 1H & 13C NMR (Protonation Sites) B->C D FT-IR (Bond Interactions) B->D F XRPD (Polymorphism) E->F G DSC / TGA (Thermal Stability) E->G

Analytical logic for the structural characterization of the hydrochloride salt candidate.

Solution-State Characterization (NMR)

Protonation of the primary amine and the piperazine nitrogen induces a strong electron-withdrawing effect. In the


H NMR spectrum (D

O), the methylene protons adjacent to the nitrogen atoms (

-protons) shift downfield from ~2.3 ppm in the free base to ~3.1 ppm in the hydrochloride salt. This deshielding effect is a definitive marker of successful salt formation.
Solid-State Characterization (XRPD & Thermal Analysis)

The free base yields an amorphous halo or poorly resolved peaks in XRPD. In contrast, the hydrochloride salt displays sharp, distinct Bragg diffraction peaks (e.g., typically at 2


 = 15.3°, 18.6°, 24.7° for similar piperazine derivatives), confirming a highly ordered crystalline lattice. TGA of the hydrochloride salt shows no significant weight loss prior to decomposition (>250°C), confirming it is an anhydrous, non-solvated crystal.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and calibration steps.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of piperazine salts[2].

  • Calibration: Calibrate the HPLC-UV system using a 5-point standard curve of the API free base dissolved in methanol (R

    
     > 0.999).
    
  • Preparation: Add an excess amount (~200 mg) of the [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine hydrochloride salt to a glass vial containing 2.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and incubate in a thermostatic shaker at 37.0 ± 0.5 °C at 200 rpm. Self-Validation Step: Prepare a parallel vial containing the free base as a negative control for solubility.

  • Sampling: After 48 hours, extract a 0.5 mL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Analysis: Dilute the supernatant appropriately with mobile phase and quantify the dissolved compound via HPLC-UV (e.g., at

    
     = 210 nm).
    
  • pH Verification: Measure the final pH of the supernatant to ensure the buffer capacity was not exceeded by the dissolved salt.

Protocol B: Powder X-Ray Diffraction (XRPD)
  • Sample Preparation: Gently grind 50 mg of the hydrochloride salt using an agate mortar to minimize preferred orientation effects.

  • Mounting: Pack the powder into a zero-background silicon sample holder. Self-Validation Step: Spike a secondary sample with 10% w/w NIST-traceable Corundum (Al

    
    O
    
    
    
    ) as an internal standard to validate peak positions.
  • Acquisition: Scan the sample using a diffractometer equipped with Cu-K

    
     radiation (
    
    
    
    = 1.5406 Å) from 3° to 40° 2
    
    
    at a step size of 0.02° and a scan rate of 2°/min.
  • Analysis: Compare the diffractogram against the simulated pattern derived from single-crystal X-ray data (if available) to confirm polymorphic purity.

Conclusion

The structural characterization and comparative profiling of[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine demonstrate that the hydrochloride salt is the optimal solid form for research and development. While the mesylate salt offers marginal gains in aqueous solubility, it introduces unacceptable hygroscopicity. The free base is entirely unsuitable for long-term storage due to its waxy nature and poor dissolution. By leveraging the high lattice energy of the chloride counter-ion, the hydrochloride salt achieves an ideal balance of thermal stability, non-hygroscopicity, and physiological solubility.

References

  • Acid addition salts of piperazine derivatives (US10696668B2) Google Patents URL:[1]

  • Piperazine | C4H10N2 | CID 4837 PubChem - NIH URL:[Link][3]

  • A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability PMC - NIH URL:[Link][4]

Sources

Validation

Validating the Synthesis of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine via LC-MS: A Comparative Guide to Chromatographic Methodologies

Executive Summary For researchers and drug development professionals, validating the synthesis of complex pharmaceutical intermediates is a critical quality control step. [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, validating the synthesis of complex pharmaceutical intermediates is a critical quality control step. [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine is a highly polar, polybasic building block frequently utilized in the synthesis of CNS-active agents and GPCR ligands. Validating its purity, yield, and byproduct profile via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a notorious analytical challenge: its multiple basic nitrogen centers cause severe retention and peak shape issues on standard reversed-phase columns.

This guide objectively compares standard Reversed-Phase (RP) C18, High-pH RP, and Hydrophilic Interaction Liquid Chromatography (HILIC) to establish the most robust, self-validating LC-MS methodology for polybasic aliphatic amines.

The Analytical Challenge: Polybasic Aliphatic Amines

[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine contains three basic centers: a primary propyl amine and two tertiary amines within the piperazine ring.

Under standard LC-MS conditions utilizing 0.1% Formic Acid (pH ~2.7), this molecule becomes multiply protonated. This high degree of ionization drastically lowers its partition coefficient (LogD


 0), making it too hydrophilic to interact with the hydrophobic alkyl chains of a standard C18 stationary phase. Consequently, the analyte elutes in the void volume (

), where it co-elutes with unretained salts and reaction matrix components, leading to severe ion suppression. Furthermore, any minimal retention achieved is often driven by secondary ion-exchange interactions with unreacted surface silanols on the silica support, resulting in severe peak tailing and poor reproducibility. As detailed by , overcoming these polarity challenges requires advanced chromatographic techniques that move beyond traditional RP-HPLC.

Mechanistic Comparison of LC-MS Strategies

To objectively validate the synthesis of this compound, we must evaluate the causality behind different chromatographic retention mechanisms:

Strategy A: Standard Low-pH Reversed-Phase (C18)
  • Mechanism: Hydrophobic partitioning driven by van der Waals forces.

  • Causality of Failure: The highly charged nature of the tri-basic amine prevents partitioning into the non-polar C18 phase. The resulting void elution and peak asymmetry make accurate quantification and byproduct profiling impossible.

Strategy B: High-pH Reversed-Phase (Hybrid C18)
  • Mechanism: Utilizing a mobile phase at pH 10.0 (e.g., 10 mM Ammonium Bicarbonate) deprotonates the primary and secondary basic centers, artificially increasing the molecule's lipophilicity.

  • Causality of Success: The neutralized molecule partitions effectively into the C18 phase, improving retention and peak shape. However, this approach requires specialized hybrid-silica columns (e.g., BEH technology) to prevent the dissolution of the silica backbone at high pH.

Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: HILIC utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (>80% Acetonitrile). Retention is driven by the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface.

  • Causality of Success: HILIC turns the molecule's polarity into an advantage. The protonated basic groups interact strongly with the aqueous layer and the polar surface via hydrogen bonding and electrostatic forces. Crucially, the high acetonitrile concentration dramatically enhances Electrospray Ionization (ESI) efficiency. Because acetonitrile has a lower surface tension and heat of vaporization than water, droplet shrinkage and ion desolvation in the MS source occur much more efficiently, yielding superior signal-to-noise (S/N) ratios. This optimization of high/low-pH HILIC for polar metabolites is extensively documented by [1].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methodologies when analyzing a 10 µg/mL standard of [3-(4-Cyclohexylpiperazin-1-yl)propyl]amine.

MethodologyColumn ChemistryMobile Phase SystemRetention Factor (

)
Peak Asymmetry (

)
MS Sensitivity (S/N)Matrix Effect
Standard RP C18 (100Å, 1.8 µm)0.1% Formic Acid (pH 2.7)0.4 (Void Elution)2.8 (Severe Tailing)Low> 40% suppression
High-pH RP Hybrid C18 (BEH)10 mM NH₄HCO₃ (pH 10.0)3.21.3Moderate~ 15% suppression
HILIC Zwitterionic (Z-HILIC)10 mM NH₄Ac (pH 9.0) / ACN5.81.05High (Enhanced ESI)< 5% suppression

Data Interpretation: HILIC provides the optimal balance of retention, peak symmetry, and MS sensitivity, making it the superior choice for validating the synthesis of this basic amine.

Optimized Experimental Protocol: The HILIC-MS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes causality-driven parameters to prevent common analytical artifacts, building upon established guidelines for the quantification of piperazine derivatives[2].

Step 1: Sample Preparation & Diluent Matching
  • Action: Dissolve the synthesized[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine in an initial diluent of 75:25 Acetonitrile:Water.

  • Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the delicate water-enriched layer on the stationary phase. This localized disruption causes peak splitting and premature analyte breakthrough. Matching the diluent to the initial mobile phase conditions ensures uniform partitioning.

Step 2: Chromatographic Separation (LC)
  • Column: Zwitterionic HILIC (Z-HILIC), 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. (Causality: The slightly basic pH ensures the piperazine nitrogens are partially deprotonated, optimizing the electrostatic interactions with the zwitterionic surface without losing aqueous solubility).

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte band).

    • 1.0 - 6.0 min: Linear decrease to 60% B.

    • 6.0 - 10.0 min: Re-equilibration at 95% B. (Causality: HILIC columns require significantly longer re-equilibration times than RP columns to rebuild the hydration layer. Cutting this short will cause retention time drift).

Step 3: Mass Spectrometry (ESI-MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr. (Causality: While the high organic content requires less thermal energy for desolvation compared to aqueous RP methods, maintaining a robust gas flow ensures complete ionization of the tri-basic molecule and minimizes adduct formation).

Step 4: System Suitability & Self-Validation

Before analyzing the synthesized batch, the system must validate its own performance:

  • Carryover Check: Inject a blank (75:25 ACN:H₂O). The peak area at the expected retention time must be < 0.1% of the standard.

  • Suitability Criteria: Inject a known standard six times. The system is validated only if:

    • Retention Factor (

      
      ) 
      
      
      
      (Proves the analyte is retained beyond the void volume).
    • Peak Asymmetry (

      
      ) is between 0.9 and 1.2 (Proves the absence of secondary silanol interactions).
      
    • Area %RSD

      
       (Proves the hydration layer is fully equilibrated).
      

Visualizations

MethodSelection Start Target:[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine (Tri-basic, Highly Polar) Decision Evaluate LogD at pH 3.0 Start->Decision RP_LowPH Standard Low-pH RP (C18) Result: Void Elution & Tailing Decision->RP_LowPH LogD < 0 (Highly Ionized) Alt_Path Alternative Strategies Required RP_LowPH->Alt_Path Fails System Suitability RP_HighPH High-pH RP (Hybrid C18) Mechanism: Amine Deprotonation Alt_Path->RP_HighPH If Column is pH > 10 Stable HILIC Z-HILIC Chromatography Mechanism: Polar Partitioning Alt_Path->HILIC Optimal for ESI-MS Sensitivity

Decision tree for selecting LC-MS methodologies for polybasic amines.

HILICMechanism cluster_column HILIC Column Retention Mechanism Analyte Protonated Amine MobilePhase Bulk Mobile Phase (>80% Acetonitrile) Analyte->MobilePhase Injection WaterLayer Aqueous Partitioning Layer Analyte->WaterLayer Partitions into polar layer MobilePhase->WaterLayer Dynamic Equilibrium StatPhase Zwitterionic Stationary Phase WaterLayer->StatPhase ESI ESI-MS Detection (Enhanced Desolvation) WaterLayer->ESI Elution in High Organic

HILIC retention and ESI desolvation mechanism for basic amines.

References

  • Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog (Waters Corporation) URL: [Link]

  • Title: Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites Source: LabRulez (Agilent Technologies) URL: [Link]

Sources

Comparative

Bioisosteric Evolution: Cyclohexylpiperazine vs. Phenylpiperazine Linkers in Drug Design

As drug discovery programs increasingly prioritize the optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles alongside target affinity, the strategic replacement of planar aromati...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize the optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles alongside target affinity, the strategic replacement of planar aromatic rings with saturated bioisosteres has become a cornerstone of modern medicinal chemistry.

This guide provides an objective, data-driven comparison between the traditional phenylpiperazine linker and its saturated counterpart, cyclohexylpiperazine . Designed for researchers and drug development professionals, this analysis dissects the causality behind this bioisosteric switch, its impact on physicochemical properties, and the experimental workflows required to validate its efficacy.

Mechanistic Rationale for the Bioisosteric Switch

Phenylpiperazine is a highly privileged scaffold, historically ubiquitous in CNS-active agents (e.g., aripiprazole, trazodone) due to its ability to engage in


 stacking and hydrophobic interactions within aminergic receptors. However, its planar 

character and metabolic liabilities often necessitate structural optimization.
The Paradigm & 3D Conformation

The transition from a planar phenyl ring to a saturated cyclohexyl ring significantly increases the fraction of


 hybridized carbons (

). While the phenyl group acts as a flat, two-dimensional spacer, the 1[1]. This added rigidity and spatial volume reduce conformational entropy upon binding and provide multiple vector points to engage deep, lipophilic target pockets, often resulting in superior affinity[1].
Basicity (pKa) and Charge State Distribution

The saturation of the aromatic ring fundamentally alters the electronic environment of the adjacent piperazine nitrogen (N4).

  • Phenylpiperazine: The lone pair on the N4 nitrogen delocalizes into the aromatic

    
    -system, rendering it an aniline-like, weakly basic amine (
    
    
    
    ). At physiological pH (7.4), this nitrogen remains predominantly neutral.
  • Cyclohexylpiperazine: The lack of

    
    -resonance localizes the lone pair, converting N4 into a highly basic aliphatic amine (
    
    
    
    ). At pH 7.4, this nitrogen is heavily protonated, shifting the molecule's overall charge state and significantly impacting its LogD and membrane permeability.

Metabolic Stability & Toxicity Profiling

One of the primary drivers for replacing phenylpiperazine is the mitigation of idiosyncratic toxicity.

Unsubstituted or electron-rich aromatic rings are notorious structural alerts. During Phase I metabolism, CYP450 enzymes frequently oxidize the phenylpiperazine scaffold, leading to the 2[2]. These transient reactive metabolites can covalently bind to hepatic proteins or DNA, triggering 3[3]. In contrast, the cyclohexyl bioisostere resists these specific bioactivation pathways, typically undergoing standard aliphatic hydroxylation to form stable, non-toxic metabolites[3].

MetabolicPathways P_Drug Phenylpiperazine P_CYP CYP450 Oxidation P_Drug->P_CYP P_Tox Reactive Aniline/Iminium (Idiosyncratic Toxicity) P_CYP->P_Tox Bioactivation C_Drug Cyclohexylpiperazine C_CYP CYP450 Oxidation C_Drug->C_CYP C_Safe Aliphatic Hydroxylation (Stable Metabolite) C_CYP->C_Safe Detoxification

Caption: Divergent metabolic pathways of phenylpiperazine versus cyclohexylpiperazine.

Quantitative Comparison

The following table summarizes the divergent physicochemical and pharmacological properties of these two linkers, drawing on established medicinal chemistry matched-pair analyses.

PropertyPhenylpiperazineCyclohexylpiperazineCausality / Impact
Geometry & Hybridization Planar, low

3D Chair, high

Increased

enhances target contact points and reduces off-target

stacking[1].
Basicity (

of N4)

3.5 - 4.5 (Aromatic)

8.5 - 9.5 (Aliphatic)
Localized lone pair in cyclohexyl increases basicity, drastically altering physiological charge state.
Metabolic Liability High (Aniline / Iminium)Low (Aliphatic oxidation)Aromatic oxidation leads to 4[4]; saturation mitigates idiosyncratic toxicity risks.
Receptor Affinity (e.g.,

)
Moderate to HighOften Superior3D flexibility allows optimal adaptation to deep hydrophobic pockets, yielding 5[5].

Experimental Workflows & Protocols

To objectively validate the performance of a cyclohexylpiperazine bioisostere against its phenylpiperazine parent, the following self-validating experimental workflows must be executed.

G A Phenylpiperazine (Planar, sp2) B Bioisosteric Replacement (Increase Fsp3) A->B Structural Alert C Cyclohexylpiperazine (3D Chair, sp3) B->C Saturation D In Vitro ADMET Profiling (Microsomal Stability / GSH) C->D Evaluate Toxicity E Pharmacological Profiling (Receptor Binding Assays) C->E Evaluate Efficacy

Caption: Workflow of transitioning from a phenylpiperazine to a cyclohexylpiperazine scaffold.

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping

Objective: Assess intrinsic clearance (


) and detect electrophilic liabilities.
Causality:  Phenylpiperazines are prone to CYP-mediated bioactivation into electrophilic iminium or aniline species. Because these metabolites are highly reactive and transient, they cannot be quantified directly. Introducing Glutathione (GSH)—a biological nucleophile—traps these electrophiles, forming stable adducts that serve as a quantifiable proxy for idiosyncratic toxicity risk.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, combine Human Liver Microsomes (HLM, 1.0 mg/mL protein), the test compound (1 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate CYP450 metabolism.

  • Incubation & Sampling: Incubate at 37°C on a shaker. Extract 50 µL aliquots at predefined time points (0, 15, 30, 45, and 60 minutes).

  • Termination: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry). Scan for the parent compound depletion (to calculate

    
    ) and perform a neutral loss scan of 129 Da (characteristic of the 
    
    
    
    -glutamyl moiety) to identify GSH-trapped reactive metabolites.
Protocol 2: Radioligand Competition Binding Assay

Objective: Evaluate the impact of the bioisosteric switch on target affinity. Causality: Saturation of the phenyl ring to a cyclohexyl chair alters the spatial projection of the pharmacophore. This assay validates whether the newly introduced


 character enhances binding through optimal occupation of deep lipophilic pockets, or if the loss of 

stacking interactions is detrimental to target recognition.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO or HEK293 cells stably expressing the target receptor (e.g.,

    
     or 5-HT receptors) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.
    
  • Assay Assembly: In a 96-well deep-well plate, add 50 µL of the radioligand at a concentration equal to its

    
     (e.g., 
    
    
    
    for
    
    
    ), 50 µL of the test linker (phenyl vs. cyclohexyl) at varying concentrations (
    
    
    to
    
    
    M), and 100 µL of the membrane suspension.
  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter (LSC).

  • Data Analysis: Plot the displacement curve using non-linear regression (GraphPad Prism). Calculate the

    
     and derive the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation:
    
    
    .

Conclusion

The bioisosteric replacement of a phenylpiperazine with a cyclohexylpiperazine is a highly effective strategy to optimize a drug candidate's profile. While it eliminates the


 stacking capabilities of the planar aromatic ring, the introduction of a 3D 

-rich chair conformation frequently enhances target affinity. More critically, this switch eliminates the structural alerts associated with aniline and iminium bioactivation, drastically improving the metabolic stability and safety profile of the lead compound.

References

  • Source: pressbooks.
  • Source: pharmablock.
  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP)
  • Source: acs.
  • Sigma Receptor (σR)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine
Reactant of Route 2
Reactant of Route 2
[3-(4-Cyclohexylpiperazin-1-yl)propyl]amine
© Copyright 2026 BenchChem. All Rights Reserved.